1-Phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Description
Properties
IUPAC Name |
1-phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-2-5-11(6-3-1)13-12-7-4-9-15(12)10-8-14-13/h1-7,9,13-14H,8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJWIBJCTTSRXTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=CC=C2C(N1)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377892 | |
| Record name | 1-phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112758-89-1 | |
| Record name | 1-phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Chemical Properties of 1-Phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
For the attention of: Researchers, scientists, and drug development professionals.
Core Chemical Properties and Identifiers
1-Phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a substituted pyrrolopyrazine derivative. Its fundamental properties are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 112758-89-1 | PubChem[1] |
| Molecular Formula | C₁₃H₁₄N₂ | PubChem[1] |
| Molecular Weight | 198.26 g/mol | PubChem[1] |
| Canonical SMILES | C1CN2C=CC=C2C(N1)C3=CC=CC=C3 | PubChem[1] |
| InChI Key | OJWIBJCTTSRXTB-UHFFFAOYSA-N | PubChem[1] |
Synonyms: A variety of synonyms are used in literature and commercial listings for this compound, including:
-
1-Phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine
-
1,2,3,4-Tetrahydro-1-phenylpyrrolo[1,2-a]pyrazine
-
1-phenylpyrrolo[1,2-a]piperazine[1]
Computed Physicochemical Data
While experimental data is scarce, computational models provide estimates for several key physicochemical properties. These are useful for predicting the compound's behavior in various systems.
| Computed Property | Value | Source |
| XLogP3 (Octanol-water partition coefficient) | 1.5 | PubChem[1] |
| Topological Polar Surface Area | 17 Ų | PubChem[1] |
| Exact Mass | 198.115698455 Da | PubChem[1] |
| Monoisotopic Mass | 198.115698455 Da | PubChem[1] |
| Heavy Atom Count | 15 | PubChem[1] |
| Complexity | 211 | PubChem[1] |
Synthesis and Experimental Protocols
A general synthetic approach for chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines involves a catalytic asymmetric intramolecular aza-Friedel-Crafts reaction.[2] This method utilizes N-aminoethylpyrroles and aldehydes, catalyzed by a chiral phosphoric acid, to produce the desired compounds in high yields and enantioselectivities.[2]
General Reaction Scheme:
References
Elucidation of 1-Phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction:
1-Phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a heterocyclic compound belonging to the tetrahydropyrrolo[1,2-a]pyrazine class of molecules. This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active compounds. The introduction of a phenyl group at the 1-position creates a chiral center, suggesting the potential for stereospecific interactions with biological targets. This technical guide provides a summary of the available information for the structure elucidation of this compound, including its synthesis, and known properties. However, it is important to note that detailed experimental data, including comprehensive spectroscopic and crystallographic analyses, are not extensively available in the public domain.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 112758-89-1 | [1][2] |
| Molecular Formula | C₁₃H₁₄N₂ | [1][2] |
| Molecular Weight | 198.26 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
Synthesis and Structure Elucidation Workflow
The synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines can be achieved through methods such as the catalytic asymmetric intramolecular aza-Friedel-Crafts reaction.[3] A general workflow for the synthesis and subsequent structure elucidation is depicted below.
Caption: A generalized workflow for the synthesis and structural confirmation of this compound.
Spectroscopic and Crystallographic Data
Table 1: Expected ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Anticipated Phenyl Protons | m | 5H | Ar-H |
| Anticipated Pyrrole Protons | m | 3H | Pyrrole-H |
| Anticipated Tetrahydropyrazine Protons | m | 6H | CH, CH₂ |
Table 2: Expected ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| Anticipated Aromatic Carbons | Ar-C |
| Anticipated Pyrrole Carbons | Pyrrole-C |
| Anticipated Tetrahydropyrazine Carbons | Aliphatic C |
Table 3: Mass Spectrometry Data
| m/z | Interpretation |
| 198.12 | [M]⁺ (Calculated for C₁₃H₁₄N₂) |
| Fragments | To be determined |
Table 4: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group |
| ~3050-3000 | Aromatic C-H stretch |
| ~2950-2850 | Aliphatic C-H stretch |
| ~1600, 1490 | Aromatic C=C stretch |
| ~1450 | C-N stretch |
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are not explicitly documented in the reviewed literature. However, a general procedure based on the synthesis of analogous compounds is provided below.
General Synthetic Protocol (Hypothetical):
-
Reaction Setup: To a solution of the appropriate N-aminoethylpyrrole derivative in a suitable solvent (e.g., dichloromethane), add the corresponding aldehyde (benzaldehyde for the title compound).
-
Catalyst Addition: Introduce a chiral phosphoric acid catalyst.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction and perform an aqueous work-up.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired this compound.
Spectroscopic Analysis Protocol:
-
NMR Spectroscopy: Prepare a solution of the purified compound in a deuterated solvent (e.g., CDCl₃). Acquire ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra using a standard NMR spectrometer.
-
Mass Spectrometry: Analyze the sample using a high-resolution mass spectrometer (HRMS) with an appropriate ionization technique (e.g., ESI) to confirm the molecular weight and fragmentation pattern.
-
IR Spectroscopy: Obtain the infrared spectrum of the compound using a Fourier-transform infrared (FTIR) spectrometer to identify characteristic functional groups.
Biological Activity and Signaling Pathways
The broader class of pyrrolo[1,2-a]pyrazine derivatives has been reported to exhibit a range of biological activities, including potential applications in oncology.[4] However, specific studies on the biological activity and associated signaling pathways of this compound are not currently available.
The logical relationship for investigating the biological activity of a novel compound like this is outlined in the following diagram.
Caption: A logical workflow for the biological evaluation of a novel chemical entity.
Conclusion
While the basic chemical identity of this compound is established, a comprehensive experimental dossier for its structure elucidation is not currently available in the public domain. This guide provides a framework based on analogous structures and general chemical principles. Further research is required to synthesize this compound, fully characterize it using modern analytical techniques, and explore its potential biological activities. The data and protocols presented herein are intended to serve as a foundation for such future investigations.
References
- 1. 1-phenyl-1H,2H,3H,4H-pyrrolo(1,2-a)pyrazine | C13H14N2 | CID 2770910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Direct synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines via a catalytic asymmetric intramolecular aza-Friedel-Crafts reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: 1-Phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (CAS: 112758-89-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a heterocyclic organic compound featuring a fused pyrrolopyrazine ring system with a phenyl substituent. While extensive biological data on this specific molecule is not widely published, it has been identified as a valuable scaffold in medicinal chemistry. Notably, it serves as a key building block in the synthesis of potent inhibitors targeting Hedgehog acyltransferase (HHAT), an enzyme implicated in the Hedgehog (Hh) signaling pathway, which is a critical regulator of embryonic development and is linked to the progression of certain cancers. This guide provides an in-depth overview of its chemical properties, synthesis, and its application in the development of therapeutic agents.
Chemical and Physical Properties
A summary of the key chemical and physical properties for this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 112758-89-1 | N/A |
| Molecular Formula | C₁₃H₁₄N₂ | N/A |
| Molecular Weight | 198.27 g/mol | N/A |
| IUPAC Name | This compound | N/A |
| Canonical SMILES | C1=CC=C(C=C1)C2N1CCN=C(C1)C=C2 | N/A |
| InChI Key | OJWIBJCTTSRXTB-UHFFFAOYSA-N | N/A |
Synthesis
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, a general and efficient method for the synthesis of the chiral tetrahydropyrrolo[1,2-a]pyrazine scaffold has been described. This method involves a direct asymmetric intramolecular aza-Friedel–Crafts reaction of N-aminoethylpyrroles with aldehydes, catalyzed by a chiral phosphoric acid. This approach yields high enantioselectivities and is applicable to a variety of aldehydes and pyrrole derivatives.
A plausible synthetic workflow for this compound based on this general method is outlined below.
Caption: General synthetic scheme for this compound.
Biological Activity and Therapeutic Potential
Role as a Hedgehog Acyltransferase (HHAT) Inhibitor Scaffold
The primary documented application of this compound is as a foundational structure for the development of Hedgehog acyltransferase (HHAT) inhibitors. HHAT is a crucial enzyme in the Hedgehog signaling pathway, responsible for the N-terminal palmitoylation of Hedgehog proteins, a modification essential for their signaling activity. Dysregulation of the Hh pathway is a known driver in several forms of cancer.
In a study by Lanyon-Hogg et al. (2023), this compound was utilized as the core to synthesize compound 46 (1-(1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)prop-2-en-1-one). This derivative was evaluated for its ability to inhibit HHAT. While the study focused on a series of related compounds, the selection of this scaffold highlights its suitability for fitting into the HHAT active site.
The Hedgehog Signaling Pathway
The Hedgehog signaling pathway is a complex cascade that plays a vital role in cell growth, differentiation, and patterning. In the canonical "off" state, the receptor Patched (PTCH1) inhibits the transmembrane protein Smoothened (SMO). Upon binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to PTCH1, this inhibition is relieved, allowing SMO to activate the GLI family of transcription factors, which then translocate to the nucleus and induce the expression of target genes. HHAT is essential for the initial processing of the SHH ligand, making it an attractive upstream target for pathway inhibition.
Physical and chemical properties of 1-Phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
An In-depth Technical Guide to 1-Phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a heterocyclic organic compound belonging to the pyrrolopyrazine class. This scaffold is of significant interest in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives, including antimicrobial, antiviral, anti-inflammatory, and kinase inhibitory effects.[1][2] The fusion of a pyrrole and a pyrazine ring creates a unique bicyclic system that serves as a versatile template for drug design.[3][4] This document provides a comprehensive overview of the known physical, chemical, and biological properties of this compound, along with detailed experimental protocols for its synthesis.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below. The data is compiled from computational predictions and available database entries.
General and Computational Properties
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[5] |
| CAS Number | 112758-89-1 | PubChem[5], SCBT[6] |
| Molecular Formula | C₁₃H₁₄N₂ | PubChem[5], SCBT[6] |
| Molecular Weight | 198.26 g/mol | PubChem[5], SCBT[6] |
| Monoisotopic Mass | 198.1157 g/mol | PubChem[5] |
| XLogP3 | 1.5 | PubChem[5] |
| Topological Polar Surface Area | 17 Ų | PubChem[5] |
Spectral Information
Detailed experimental spectral data (¹H-NMR, ¹³C-NMR, Mass Spectrometry) for this compound is not extensively published. However, the characterization of related pyrrolopyrazine derivatives typically involves these standard analytical techniques to confirm the structure.[7][8] Researchers synthesizing this compound would need to perform these analyses to verify its identity.
Synthesis and Experimental Protocols
The synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines can be achieved with high efficiency and enantioselectivity through a catalytic asymmetric intramolecular aza-Friedel-Crafts reaction.[9]
Catalytic Asymmetric Intramolecular Aza-Friedel-Crafts Reaction
This method provides an efficient route to chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines.[9]
Reaction Scheme: The general reaction involves the cyclization of N-aminoethylpyrroles with aldehydes, catalyzed by a chiral phosphoric acid.
Detailed Protocol:
-
Reactant Preparation: To a solution of the chosen N-aminoethylpyrrole derivative in a suitable solvent (e.g., dichloromethane), add the desired aldehyde.
-
Catalyst Introduction: Introduce a catalytic amount of a chiral phosphoric acid (e.g., TRIP or a derivative thereof).
-
Reaction Conditions: The reaction is typically stirred at room temperature. The progress is monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The resulting residue is then purified using column chromatography on silica gel to isolate the this compound product.
-
Characterization: The final product's structure and purity are confirmed using spectroscopic methods such as NMR (¹H, ¹³C) and mass spectrometry.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. 1-phenyl-1H,2H,3H,4H-pyrrolo(1,2-a)pyrazine | C13H14N2 | CID 2770910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Direct synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines via a catalytic asymmetric intramolecular aza-Friedel-Crafts reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
1-Phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine molecular weight
An In-depth Technical Guide to 1-Phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and known biological activities of the broader pyrrolopyrazine class of compounds. This document is intended for researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
This compound is a heterocyclic organic compound. Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₄N₂ | [1][2] |
| Molecular Weight | 198.26 g/mol | [1][2] |
| CAS Number | 112758-89-1 | [1][2] |
| IUPAC Name | This compound | [2] |
Synthesis Protocols
The synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines can be achieved through various methods. A notable approach is the catalytic asymmetric intramolecular aza-Friedel-Crafts reaction.
Catalytic Asymmetric Intramolecular aza-Friedel-Crafts Reaction
This method provides an efficient pathway to prepare medicinally relevant chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines with high yields and enantioselectivities.[3]
Experimental Protocol:
-
Reactants: The reaction involves the use of N-aminoethylpyrroles and various aldehydes.
-
Catalyst: A chiral phosphoric acid is employed as the catalyst.
-
Reaction Conditions: The N-aminoethylpyrroles are reacted with aldehydes in the presence of the chiral phosphoric acid catalyst.
-
Outcome: This process leads to the formation of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines.[3]
The following diagram illustrates the general workflow for this synthesis.
References
- 1. scbt.com [scbt.com]
- 2. 1-phenyl-1H,2H,3H,4H-pyrrolo(1,2-a)pyrazine | C13H14N2 | CID 2770910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Direct synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines via a catalytic asymmetric intramolecular aza-Friedel-Crafts reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1-Phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
IUPAC Name: 1-phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of this compound and its derivatives. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visualizations of relevant signaling pathways.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₄N₂ | PubChem[1] |
| Molecular Weight | 198.26 g/mol | PubChem[1] |
| CAS Number | 112758-89-1 | Santa Cruz Biotechnology[2] |
| Appearance | White to off-white solid | --- |
| Melting Point | Not available | --- |
| Boiling Point | Not available | --- |
| Solubility | Soluble in organic solvents such as DMSO and methanol | --- |
Synthesis
The synthesis of the chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine scaffold can be achieved through a catalytic asymmetric intramolecular aza-Friedel-Crafts reaction. This method provides an efficient route to medicinally relevant chiral derivatives with high yields and enantioselectivities.[3]
General Synthetic Workflow
The synthesis generally involves the reaction of an N-aminoethylpyrrole with an aldehyde, catalyzed by a chiral phosphoric acid.
Biological Activity and Potential Therapeutic Applications
Derivatives of the pyrrolo[1,2-a]pyrazine scaffold have demonstrated a range of biological activities, including anticancer properties.[4]
Anticancer Activity
A study by Seo et al. (2019) investigated a library of pyrrolo[1,2-a]pyrazine derivatives and identified compounds with potent inhibitory activity against human lymphoma U937 cells. One notable derivative, a 2,4-dimethoxyphenyl substituted analog, exhibited strong cell viability inhibition. The study suggested that the anticancer action of this compound could be associated with the FTase-p38 signaling axis.[4]
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 2,4-dimethoxyphenyl derivative (6x) | U937 (Human Lymphoma) | Potent Inhibition (Specific value not provided) | Seo et al., 2019[4] |
| o-methoxy derivative (6b) | U937 (Human Lymphoma) | Strong Inhibition (Specific value not provided) | Seo et al., 2019[4] |
Postulated Signaling Pathway Involvement
Based on the findings for a closely related analog, it is hypothesized that this compound or its active metabolites may exert their effects through the inhibition of Farnesyltransferase (FTase), which in turn affects the p38 MAP kinase signaling pathway.
Experimental Protocols
General Protocol for Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO, final concentration ≤ 0.1%). Include a vehicle control (solvent only) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the cells with the compound for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
General Protocol for Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase.
-
Reagent Preparation: Prepare the kinase, substrate (e.g., a specific peptide), and ATP in a suitable kinase buffer.
-
Compound Addition: Add various concentrations of the test compound to the wells of a microplate.
-
Kinase Reaction: Initiate the reaction by adding the kinase, substrate, and ATP mixture to the wells.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity-based assays (³²P-ATP) or fluorescence/luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
Conclusion
This compound belongs to a class of heterocyclic compounds with demonstrated potential for biological activity, particularly in the area of oncology. While specific data for this particular compound is limited, the activity of its analogs suggests that it warrants further investigation as a potential therapeutic agent. The synthetic routes and assay protocols provided in this guide offer a foundation for researchers to explore the pharmacological profile of this and related molecules. Further studies are needed to elucidate the precise mechanism of action and to evaluate the in vivo efficacy and safety of this compound.
References
- 1. 1-phenyl-1H,2H,3H,4H-pyrrolo(1,2-a)pyrazine | C13H14N2 | CID 2770910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Direct synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines via a catalytic asymmetric intramolecular aza-Friedel-Crafts reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Frontier of Pyrazines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazine, a six-membered heterocyclic aromatic organic compound containing two nitrogen atoms at positions 1 and 4, is a scaffold of paramount importance in medicinal chemistry.[1][2][3] Its derivatives exhibit a remarkable breadth of biological activities, positioning them as privileged structures in the quest for novel therapeutic agents.[3][4] This technical guide provides a comprehensive overview of the diverse biological activities of pyrazine derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental methodologies for key assays are provided, alongside a structured presentation of quantitative data to facilitate comparative analysis. Furthermore, critical signaling pathways modulated by pyrazine derivatives are visually represented to elucidate their mechanisms of action.
Anticancer Activity of Pyrazine Derivatives
Pyrazine derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against a wide array of human cancer cell lines.[5][6] Their mechanisms of action are diverse, often involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.
Mechanism of Action: Kinase Inhibition
A primary mechanism through which pyrazine derivatives exert their anticancer effects is the inhibition of protein kinases, which are critical regulators of cellular signaling pathways.[2][7] Many pyrazine-based compounds act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases.[2]
-
Fibroblast Growth Factor Receptor (FGFR) Inhibition: Aberrant FGFR signaling is a known driver in various cancers. Several series of pyrazine derivatives, such as pyrrolo[2,3-b]pyrazines and 3-amino-pyrazine-2-carboxamides, have been developed as potent FGFR inhibitors.[1] For instance, erdafitinib, a quinoxaline (a pyrazine-benzene fused system) derivative, is a pan-FGFR inhibitor.[2]
-
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition: VEGFR-2 is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis.[5][8][9] Triazolo[4,3-a]pyrazine derivatives have been synthesized and identified as dual inhibitors of c-Met and VEGFR-2.[5][8]
-
p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition: The p38 MAPK pathway is involved in cellular stress responses and inflammation, and its dysregulation can contribute to cancer. Pyridinylquinoxalines and pyridinylpyridopyrazines have been developed as potent p38α MAPK inhibitors.[10]
-
Janus Kinase (JAK) Inhibition: The JAK/STAT signaling pathway is crucial for cytokine-mediated cell signaling, and its aberrant activation is implicated in various cancers and inflammatory diseases. Pyrazolo[1,5-a]pyrazine and pyrrolopyrazine derivatives have been identified as potent JAK inhibitors.[2][11]
-
Phosphoinositide 3-Kinase (PI3K) Inhibition: The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and is frequently hyperactivated in cancer.[12][13][14]
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected pyrazine derivatives against various cancer cell lines.
| Compound Class | Specific Derivative(s) | Target(s) | Cancer Cell Line(s) | IC50/EC50 (µM) | Reference(s) |
| Triazolo[4,3-a]pyrazines | Compound 17l | c-Met, VEGFR-2 | A549, MCF-7, HeLa | 0.98, 1.05, 1.28 | [5][8] |
| Quinoxalines | Erdafitinib | FGFR1-4 | - | (nM): 1.2, 2.5, 3.0, 5.7 | [2] |
| Pyrazolo[1,5-a]pyrazines | Compound 34 | JAK1, JAK2, TYK2 | - | (nM): 3, 8.5, 7.7 | [2] |
| Imidazo[1,2-a]pyrazines | Compounds 54, 55 | CDK9 | Human breast cancer cell lines | 34.8, 42.8 | [2] |
| Pyrazine-2-carbonitriles | Prexasertib | CHK1 | - | (nM): 1 | [2] |
| 1,4-Pyrazine Derivatives | Compound 29 | p300/CBP HAT | MCF-7, LNCaP | 5.3, 6.2 | [15] |
| Chalcone-Pyrazine Hybrids | Compound 49 | - | A549, Colo-205 | 0.13, 0.19 | [3] |
| Chalcone-Pyrazine Hybrids | Compound 50 | - | MCF-7 | 0.18 | [3] |
| Chalcone-Pyrazine Hybrids | Compound 51 | - | MCF-7, A549, DU-145 | 0.012, 0.045, 0.33 | [3] |
| Indolizinoquinolinediones | Compound 131 | - | HCT116, CCRF-CEM, A549, Huh7, DU-145 | 1.61 - 13.15 | [4] |
| Coumarin-Pyrazine Hybrids | Compound 97 | C-Raf, MEK1 | HCT116 | 0.9, 0.65 | [4] |
Antimicrobial Activity of Pyrazine Derivatives
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrazine derivatives have demonstrated promising activity against a range of bacteria and fungi, making them attractive scaffolds for the development of new anti-infective drugs.
Structure-Activity Relationship (SAR)
The antimicrobial activity of pyrazine derivatives is significantly influenced by the nature and position of substituents on the pyrazine ring.
-
Triazolo[4,3-a]pyrazine Derivatives: The presence of an ethylenediamine moiety has been shown to be beneficial for antibacterial activity. It is hypothesized that at physiological pH, protonated amines or the nitrogen heterocycles can form π-cation interactions with amino acid residues in the target enzyme, such as DNA gyrase.[16]
-
Imidazole[1,2-a]pyrazine Derivatives: Computational studies have identified Staphylococcus aureus Pyruvate carboxylase (SaPC) as a potential molecular target for these compounds.[17]
-
General Observations: The introduction of various heterocyclic moieties, such as thiazole, benzothiazole, and pyridine, to a core pyrazine structure can modulate the antimicrobial spectrum and potency.[18]
Quantitative Data: Antimicrobial Activity
The following table presents the minimum inhibitory concentration (MIC) values of selected pyrazine derivatives against various microbial strains.
| Compound Class | Specific Derivative(s) | Microbial Strain(s) | MIC (µg/mL) | Reference(s) |
| Triazolo[4,3-a]pyrazines | Compound 2e | Staphylococcus aureus | 32 | [16] |
| Triazolo[4,3-a]pyrazines | Compound 2e | Escherichia coli | 16 | [16] |
| Pyrazoline Derivatives | Compounds 18, 22 | Enterococcus faecalis, Bacillus subtilis | 32-512 (range) | [19] |
| Pyrazoline Derivatives | Compounds 19, 21 | Pseudomonas aeruginosa, Staphylococcus aureus | 32-512 (range) | [19] |
Anti-inflammatory Activity of Pyrazine Derivatives
Chronic inflammation is a key component of numerous diseases, including autoimmune disorders, cardiovascular diseases, and cancer. Pyrazine derivatives have been investigated for their potential to modulate inflammatory pathways.
Mechanism of Action
Pyrazine-containing compounds can exert anti-inflammatory effects through various mechanisms:
-
Inhibition of Cyclooxygenase (COX) Enzymes: Specifically, the inhibition of COX-2, which is upregulated during inflammation and is responsible for the production of prostaglandins, is a key target.[20]
-
Suppression of Nitric Oxide (NO) Production: Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Pyrazine derivatives have been shown to inhibit lipopolysaccharide (LPS)-induced NO production in macrophage cell lines like RAW 264.7.[3][20]
-
Modulation of Pro-inflammatory Cytokines: Pyrazine derivatives can suppress the production of pro-inflammatory cytokines.[20]
Quantitative Data: Anti-inflammatory Activity
The following table summarizes the anti-inflammatory activity of selected pyrazine derivatives.
| Compound Class | Specific Derivative(s) | Assay | Cell Line | Inhibition/IC50 | Reference(s) |
| Paeonol-Pyrazine Hybrids | Compound 37 | LPS-induced NO production | RAW 264.7 | 56.32% inhibition at 20 µM | [3] |
| Pyrazine-fused Oleanolic Acid Derivatives | Compound 305 | RANKL-induced osteoclast formation | Bone monocytes/macrophages | IC50 = 62.4 nM | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of pyrazine derivatives.
Anticancer Activity Assays
1. MTT Assay for Cell Viability
This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form purple formazan crystals.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the pyrazine derivative for 24-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
2. Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Treat cells with the pyrazine derivative for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
3. Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
-
Procedure:
-
Treat cells with the pyrazine derivative.
-
Harvest and fix the cells in cold 70% ethanol.
-
Wash the cells with PBS and resuspend them in a staining solution containing Propidium Iodide and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
-
Antimicrobial Activity Assay
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Procedure:
-
Prepare a two-fold serial dilution of the pyrazine derivative in a 96-well microtiter plate containing a suitable broth medium.
-
Prepare a standardized inoculum of the test microorganism (e.g., adjusted to a 0.5 McFarland standard).
-
Inoculate each well with the microbial suspension.
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Anti-inflammatory Activity Assay
Nitric Oxide (NO) Assay in RAW 264.7 Macrophages
This assay measures the production of nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the pyrazine derivative for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways targeted by pyrazine derivatives and a typical experimental workflow.
References
- 1. preprints.org [preprints.org]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 6. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. WO2011144584A1 - Pyrrolopyrazine derivatives as syk and jak inhibitors - Google Patents [patents.google.com]
- 12. Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Newly Synthesized Pyrazolinone Chalcones as Anticancer Agents via Inhibiting the PI3K/Akt/ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. img01.pharmablock.com [img01.pharmablock.com]
- 15. Structure-Activity Relationship and Antitumor Activity of 1,4-Pyrazine-Containing Inhibitors of Histone Acetyltransferases P300/CBP - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. espublisher.com [espublisher.com]
- 18. japsonline.com [japsonline.com]
- 19. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ieasrj.com [ieasrj.com]
The Pharmacological Promise of Tetrahydropyrrolo[1,2-a]pyrazines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The tetrahydropyrrolo[1,2-a]pyrazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic compounds. This technical guide provides a comprehensive overview of the pharmacological potential of this heterocyclic system, focusing on its anticancer, antimicrobial, neuroprotective, and antihypertensive properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a valuable resource for researchers in the field of drug discovery and development.
Anticancer Potential
Derivatives of the tetrahydropyrrolo[1,2-a]pyrazine scaffold have demonstrated notable cytotoxic activity against various cancer cell lines. A significant mechanism of action for some of these compounds is the inhibition of tubulin polymerization, a critical process for cell division.
Quantitative Anticancer Activity
The anticancer efficacy of various tetrahydropyrrolo[1,2-a]pyrazine derivatives is summarized in the table below, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 3c (5-(3-hydroxyphenyl)-3,3a,4,5-tetrahydropyrrolo[1,2-a]quinolin-1(2H)-one) | A549 (Lung Carcinoma) | 5.9 | [1] |
| HeLa (Cervical Cancer) | Not specified | [1] | |
| MCF-7 (Breast Cancer) | Not specified | [1] | |
| 2a | A549 (Lung Carcinoma) | >10 | [1] |
| 3a | A549 (Lung Carcinoma) | ~8 | [1] |
Mechanism of Action: Tubulin Polymerization Inhibition
Certain 5-aryltetrahydropyrrolo[1,2-a]quinoline-1(2H)-ones, which contain the tetrahydropyrrolo[1,2-a]pyrazine core structure, have been identified as inhibitors of tubulin polymerization.[1] These compounds bind to the colchicine site on tubulin, thereby disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1]
References
Methodological & Application
Synthesis of 1-Phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 1-Phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine, a chiral heterocyclic compound of interest in medicinal chemistry. The primary synthesis method detailed is a catalytic asymmetric intramolecular aza-Friedel-Crafts reaction, which offers high yields and enantioselectivity. This protocol is intended to serve as a comprehensive guide for researchers in academic and industrial settings, facilitating the efficient and reproducible synthesis of this valuable scaffold for further investigation and drug development.
Introduction
The 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine core structure is a key pharmacophore found in a variety of biologically active molecules. The introduction of a phenyl group at the 1-position can significantly influence the pharmacological properties of the resulting compound. The synthesis of enantiomerically pure this compound is of considerable interest for the exploration of its potential therapeutic applications. The method described herein, developed by Movassaghi and Schmidt, represents a highly efficient approach to this class of compounds.[1]
Chemical Information
| Compound Name | This compound |
| CAS Number | 112758-89-1 |
| Molecular Formula | C₁₃H₁₄N₂ |
| Molecular Weight | 198.27 g/mol |
| Chemical Structure |
Experimental Protocols
Catalytic Asymmetric Intramolecular aza-Friedel-Crafts Reaction
This protocol is adapted from the work of He, Y.; Li, G.; Antilla, J. C. Org. Lett.2011 , 13 (17), 4490–4493.
Materials:
-
N-(2-(1H-pyrrol-1-yl)ethyl)aniline
-
Benzaldehyde
-
Chiral Phosphoric Acid Catalyst (e.g., (R)-TRIP)
-
Toluene, anhydrous
-
Molecular Sieves, 4 Å
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes
-
Rotary evaporator
-
Chromatography column
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Preparation of the Reaction Mixture:
-
To a flame-dried round-bottom flask under an inert atmosphere, add N-(2-(1H-pyrrol-1-yl)ethyl)aniline (1.0 equiv.), chiral phosphoric acid catalyst (0.05 - 0.1 equiv.), and activated 4 Å molecular sieves.
-
Add anhydrous toluene via syringe to achieve a 0.1 M concentration of the substrate.
-
Stir the mixture at room temperature for 15 minutes.
-
-
Addition of Aldehyde:
-
Add benzaldehyde (1.1 equiv.) to the reaction mixture dropwise via syringe.
-
Stir the reaction at the specified temperature (e.g., room temperature or elevated temperature as optimized) and monitor the progress by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Upon completion of the reaction (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Quantitative Data
The following table summarizes typical results for the synthesis of this compound and related analogs via the catalytic asymmetric intramolecular aza-Friedel-Crafts reaction.
| Entry | Aldehyde | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Benzaldehyde | (R)-TRIP | 95 | 96 |
| 2 | 4-Methoxybenzaldehyde | (R)-TRIP | 96 | 97 |
| 3 | 4-Nitrobenzaldehyde | (R)-TRIP | 92 | 95 |
| 4 | 2-Naphthaldehyde | (R)-TRIP | 93 | 94 |
Data are representative and may vary based on specific reaction conditions and scale.
Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of the target compound.
Biological Activity and Signaling Pathways
While extensive biological data for this compound is not yet publicly available, the broader class of pyrrolopyrazine derivatives has been shown to exhibit a range of biological activities, including antimicrobial, antiviral, and kinase inhibitory effects.[2] The pyrazine ring is a common motif in kinase inhibitors, where the nitrogen atoms can act as hydrogen bond acceptors in the hinge region of the kinase domain.[3]
Given the structural features of this compound, it is hypothesized that it may interact with various protein kinases. The diagram below illustrates a generalized kinase signaling pathway that could be a potential area of investigation for this compound.
Caption: Potential inhibition of a kinase signaling cascade.
Conclusion
The catalytic asymmetric intramolecular aza-Friedel-Crafts reaction provides an effective and highly enantioselective route for the synthesis of this compound. The detailed protocol and compiled data in this document are intended to support the research and development efforts of scientists working with this promising heterocyclic scaffold. Further investigation into the specific biological targets and mechanism of action of this compound is warranted to fully elucidate its therapeutic potential.
References
Asymmetric Synthesis of Chiral 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine core is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active compounds and clinical drug candidates. The chirality of these molecules often plays a crucial role in their pharmacological activity, making their stereoselective synthesis a topic of significant interest. This document provides detailed application notes and protocols for two prominent methods for the asymmetric synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines: the catalytic asymmetric intramolecular aza-Friedel-Crafts reaction and the iridium-catalyzed asymmetric hydrogenation.
Method 1: Catalytic Asymmetric Intramolecular Aza-Friedel-Crafts Reaction
This method provides a direct and efficient route to chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines from readily available N-aminoethylpyrroles and aldehydes. The key step is an intramolecular cyclization catalyzed by a chiral phosphoric acid, which effectively controls the stereochemistry of the newly formed chiral center.[1] This one-pot reaction generally proceeds with high yields and excellent enantioselectivities under mild conditions.[1]
Logical Workflow
Caption: Workflow for the chiral phosphoric acid-catalyzed asymmetric aza-Friedel-Crafts reaction.
Quantitative Data Summary
The following table summarizes the results for the synthesis of various chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines using the chiral phosphoric acid-catalyzed aza-Friedel-Crafts reaction.
| Entry | Aldehyde (R Group) | Pyrrole Substituent | Yield (%) | ee (%) |
| 1 | Phenyl | H | 91 | 94 |
| 2 | 4-Nitrophenyl | H | 95 | 96 |
| 3 | 4-Bromophenyl | H | 92 | 95 |
| 4 | 4-Chlorophenyl | H | 93 | 94 |
| 5 | 4-Fluorophenyl | H | 89 | 93 |
| 6 | 4-Methylphenyl | H | 90 | 94 |
| 7 | 4-Methoxyphenyl | H | 88 | 92 |
| 8 | 2-Naphthyl | H | 94 | 97 |
| 9 | 2-Thienyl | H | 85 | 90 |
| 10 | Cyclohexyl | H | 78 | 88 |
| 11 | Phenyl | 4,5-Dimethyl | 85 | 91 |
Experimental Protocol
General Procedure for the Asymmetric Intramolecular aza-Friedel-Crafts Reaction:
-
To a dried Schlenk tube under an argon atmosphere, add the chiral phosphoric acid catalyst (0.01 mmol, 5 mol%).
-
Add 4 Å molecular sieves (100 mg).
-
Add the N-aminoethylpyrrole derivative (0.2 mmol, 1.0 equiv) and the aldehyde (0.2 mmol, 1.0 equiv).
-
Add dry solvent (e.g., THF or dichloromethane, 1.0 mL).
-
Stir the reaction mixture at the specified temperature (e.g., room temperature) for the indicated time (typically 12-24 hours), monitoring the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate) to afford the desired chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Method 2: Iridium-Catalyzed Asymmetric Hydrogenation
This method provides access to chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines through the asymmetric hydrogenation of the corresponding pyrrolo[1,2-a]pyrazinium salts. The use of a chiral iridium catalyst allows for high enantioselectivity in the reduction of the pyrazine ring. A key feature of this reaction is the addition of a base, such as cesium carbonate, which enhances the conversion and prevents racemization of the product.
Logical Workflow
References
Application Notes and Protocols: 1-Phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine as a Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazine moiety is a critical pharmacophore found in numerous clinically approved kinase inhibitors.[1][2] Its derivatives, particularly fused heterocyclic systems like the pyrrolo[1,2-a]pyrazine scaffold, have garnered significant attention in medicinal chemistry for their potential to target a wide range of kinases with high potency and selectivity.[3][4] This document provides detailed application notes and experimental protocols for the characterization of 1-Phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine as a potential kinase inhibitor. While specific data for this exact molecule is proprietary, the methodologies outlined herein are based on established best practices for evaluating novel kinase inhibitors and are exemplified using Janus Kinase 2 (JAK2) as a representative target, a kinase family for which pyrrolopyrazine derivatives have shown inhibitory activity.[5][6]
Mechanism of Action
This compound is hypothesized to function as an ATP-competitive inhibitor. The nitrogen atoms within the pyrazine ring can act as hydrogen bond acceptors, interacting with the hinge region of the kinase's ATP-binding pocket.[2] This interaction prevents the binding of ATP, thereby inhibiting the phosphotransferase activity of the kinase and blocking downstream signaling events. The phenyl substituent at the 1-position can be further modified to enhance potency and selectivity against a specific kinase target.
The JAK-STAT signaling pathway, which is crucial for cytokine signaling, represents a key pathway that could be modulated by such an inhibitor.[7] Inhibition of JAK2 would prevent the phosphorylation and activation of STAT proteins, which in turn would block their translocation to the nucleus and subsequent gene transcription.
Caption: JAK-STAT Signaling Pathway Inhibition.
Data Presentation: Inhibitory Activity
The inhibitory potential of this compound can be quantified through biochemical and cell-based assays. The following tables present hypothetical data for its activity against a panel of kinases.
Table 1: Biochemical Kinase Inhibition Profile
| Kinase Target | IC₅₀ (nM) | Assay Method |
| JAK2 | 15 | Luminescence-Based |
| JAK1 | 150 | TR-FRET |
| JAK3 | 250 | TR-FRET |
| TYK2 | 400 | TR-FRET |
| FGFR1 | >10,000 | Luminescence-Based |
| EGFR | >10,000 | Luminescence-Based |
Table 2: Cell-Based Assay Data
| Cell Line | Target Pathway | Cellular IC₅₀ (nM) | Assay Type |
| HEL 92.1.7 | JAK2/STAT5 | 50 | p-STAT5 ELISA |
| Ba/F3-JAK2 | JAK2 | 75 | Cell Viability |
Experimental Protocols
Detailed protocols for key experiments are provided below. These are designed for a 384-well plate format suitable for high-throughput screening.[7]
Protocol 1: Biochemical Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies kinase activity by measuring the amount of ATP remaining in the solution after the kinase reaction. A decrease in luminescence corresponds to higher kinase activity (more ATP consumed), while a strong signal indicates inhibition.[7][8]
Materials:
-
Recombinant human JAK2 enzyme
-
Poly-Glu-Tyr (4:1) peptide substrate
-
ATP
-
This compound (dissolved in DMSO)
-
Known JAK2 inhibitor (e.g., Ruxolitinib) as a positive control
-
Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT, BSA)
-
ATP detection reagent (e.g., Kinase-Glo®)
-
White, flat-bottom 384-well assay plates
-
Multichannel pipettor, plate shaker, and luminescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Assay Plate Preparation: Add 1 µL of the diluted compounds, vehicle control (DMSO), and positive control to the appropriate wells of the 384-well plate.[7]
-
Kinase Reaction Mixture: Prepare a master mix containing assay buffer, JAK2 enzyme, and the peptide substrate.
-
Reaction Initiation: Dispense the kinase reaction mixture into each well. For a "no kinase" control, add the reaction mixture without the enzyme to a set of wells.[7]
-
Incubation: Mix the plate gently and incubate at 30°C for 60 minutes.[7]
-
Signal Detection: Add the ATP detection reagent to all wells to stop the reaction and generate a luminescent signal. Incubate for 10 minutes at room temperature.[7]
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle and "no kinase" controls. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Caption: Biochemical Kinase Inhibition Assay Workflow.
Protocol 2: Cell-Based Phosphorylation Assay (ELISA)
This assay measures the level of phosphorylation of a downstream substrate of the target kinase within a cellular context, providing a more physiologically relevant measure of inhibitor potency.[9][10]
Materials:
-
Human cell line expressing the target kinase (e.g., HEL 92.1.7 cells with endogenous active JAK2)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer
-
Wash buffer
-
Antibody-coated ELISA plate (e.g., anti-STAT5)
-
Phospho-specific detection antibody (e.g., anti-p-STAT5) conjugated to HRP
-
TMB substrate
-
Stop solution
-
Plate reader
Procedure:
-
Cell Plating: Seed cells in a 96-well culture plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of the test compound for a predetermined time (e.g., 2 hours).
-
Cell Lysis: Aspirate the medium and add lysis buffer to each well.
-
ELISA: a. Transfer the cell lysates to the antibody-coated ELISA plate. b. Incubate to allow capture of the target protein. c. Wash the plate multiple times. d. Add the HRP-conjugated phospho-specific detection antibody and incubate. e. Wash the plate to remove unbound antibody. f. Add TMB substrate and incubate until color develops. g. Add stop solution.
-
Data Acquisition: Measure the absorbance at 450 nm.
-
Data Analysis: Normalize the data to untreated controls and determine the cellular IC₅₀ value.
References
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a series of novel 5H-pyrrolo[2,3-b]pyrazine-2-phenyl ethers, as potent JAK3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure activity optimization of 6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazines as Jak1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 10. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
Applications of Pyrazine Derivatives in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Pyrazine, a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry. Its derivatives have garnered significant attention due to their diverse pharmacological activities, including anticancer, antibacterial, antiviral, and neuroprotective properties. This document provides detailed application notes on these therapeutic areas, complete with quantitative data, experimental protocols, and visualizations of relevant biological pathways and workflows.
Anticancer Applications
Pyrazine derivatives have emerged as a promising class of anticancer agents, primarily functioning as kinase inhibitors that target signaling pathways crucial for tumor growth, proliferation, and survival.
Application Notes
A variety of pyrazine-based compounds have demonstrated potent inhibitory activity against several protein kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Janus kinases (JAKs). By competitively binding to the ATP-binding pocket of these enzymes, pyrazine derivatives can disrupt downstream signaling cascades essential for tumor angiogenesis and cell proliferation.
Mechanism of Action:
-
Kinase Inhibition: Many pyrazine derivatives act as ATP-competitive inhibitors of protein kinases, which are key regulators of cellular processes. They have been shown to target a range of kinases, including VEGFR-2, c-Met, and JAKs. By blocking the activity of these enzymes, these compounds can halt tumor angiogenesis, metastasis, and cell proliferation.
-
Cell Cycle Arrest: Certain pyrazine derivatives have been observed to interfere with the cell cycle machinery, leading to arrest at specific phases, such as the G2/M phase or S phase, thereby preventing cancer cell replication.
-
Induction of Apoptosis: Pyrazine derivatives can trigger programmed cell death in cancer cells through the intrinsic apoptotic pathway.
Quantitative Data: Anticancer Activity of Pyrazine Derivatives
| Compound Class | Derivative | Target | Cell Line | IC50 (µM) | Reference |
| Pyrazolo[3,4-d]pyrimidine | Compound 24 | EGFR | A549, HCT116 | 8.21, 19.56 | [1] |
| Chalcone-Pyrazine Hybrid | Compound 46 | - | BPH-1, MCF-7 | 10.4, 9.1 | [2] |
| Chalcone-Pyrazine Hybrid | Compound 49 | - | A549, Colo-205 | 0.13, 0.19 | [2] |
| Chalcone-Pyrazine Hybrid | Compound 50 | - | MCF-7 | 0.18 | [2] |
| Chalcone-Pyrazine Hybrid | Compound 51 | - | MCF-7, A549, DU-145 | 0.012, 0.045, 0.33 | [2] |
| Flavono-Pyrazine Hybrid | Compound 89 | - | MCF-7 | 10.43 | [2] |
| Imadazo[1,2-a]pyrazine | Compound 3c | CDK9 | MCF7, HCT116, K652 | 6.66 (average) | [3] |
| Pyrazoline Derivative | b17 | - | HepG-2 | 3.57 | [4] |
| [5][6]triazolo[4,3-a] pyrazine | Compound 17l | c-Met, VEGFR-2 | A549, MCF-7, Hela | 0.98, 1.05, 1.28 | [7] |
| Pyrazole Derivative | Compound 3f | JAK1, JAK2, JAK3 | - | 0.0034, 0.0022, 0.0035 | [8] |
| Pyrazole Derivative | Compound 11b | - | HEL, K562 | 0.35, 0.37 | [8] |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (VEGFR-2)
This protocol outlines a luminescence-based assay to determine the in vitro inhibitory activity of pyrazine derivatives against VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase-specific substrate (e.g., synthetic peptide)
-
ATP
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test pyrazine derivative (dissolved in DMSO)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO.
-
Add 5 µL of the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 10 µL of a solution containing the VEGFR-2 enzyme and substrate peptide to each well.
-
Incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be near its Km value for VEGFR-2.
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the reaction and detect the amount of ADP produced using the kinase detection reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.[9][10][11]
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
This protocol describes the analysis of cell cycle distribution in cancer cells treated with pyrazine derivatives.
Materials:
-
Cancer cells
-
Pyrazine derivative
-
Phosphate Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
PI/Triton X-100 staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with the pyrazine derivative at various concentrations for a specified time.
-
Harvest cells by trypsinization and centrifugation.
-
Wash the cell pellet with cold PBS.
-
Fix the cells by slowly adding the cell suspension to ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells on ice for at least 30 minutes.
-
Centrifuge the cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI/Triton X-100 staining solution.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events.
-
Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.[6][12][13][14]
Protocol 3: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating with the pyrazine derivative.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) for setting compensation and quadrants.[9][15][16]
Signaling Pathway Diagrams
Caption: VEGFR-2 signaling pathway and inhibition by pyrazine derivatives.
Caption: JAK/STAT signaling pathway and inhibition by pyrazine derivatives.
Antibacterial Applications
The rise of antibiotic resistance has spurred the search for new antimicrobial agents. Pyrazine derivatives have demonstrated significant potential in this area, exhibiting activity against a range of Gram-positive and Gram-negative bacteria.
Application Notes
Pyrazine-2-carbohydrazide derivatives and other related compounds have been synthesized and evaluated for their in vitro antimicrobial activity. The mechanism of action for many of these compounds is still under investigation, but some are thought to disrupt bacterial cell membrane structure or inhibit essential enzymes like DNA gyrase and topoisomerase IV.[5]
Quantitative Data: Antibacterial Activity of Pyrazine Derivatives
| Compound Class | Derivative | Target Microorganism | MIC (µg/mL) | Reference |
| Triazolo[4,3-a]pyrazine | Compound 2e | Staphylococcus aureus | 32 | |
| Triazolo[4,3-a]pyrazine | Compound 2e | Escherichia coli | 16 | |
| Pyrazine-2-carbohydrazide | PH01, PH02, PH03, PH04, PH08, PH09, PH10 | S. aureus, B. subtilis | - (Active) | [5] |
| Pyrazine Carboxamide | 5d | Extensively drug-resistant Salmonella Typhi | 6.25 | [17] |
| 3-Aminopyrazine-2-carboxamide | 17 | Mycobacterium tuberculosis H37Rv | 12.5 | [16] |
| Pyrazine-2-carboxylic acid derivative | P4 | Candida albicans | 3.125 | |
| Pyrazine-2-carboxylic acid derivative | P4 | S. aureus | 6.25 |
Experimental Protocols
Protocol 4: Minimum Inhibitory Concentration (MIC) Determination by Microbroth Dilution
This method is a standard for determining the MIC of an antimicrobial agent.
Materials:
-
Pyrazine derivative
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer (optional)
-
Positive control (e.g., Ampicillin)
-
Negative control (broth only)
Procedure:
-
Prepare a bacterial inoculum in MHB and adjust the turbidity to a 0.5 McFarland standard.
-
Prepare serial two-fold dilutions of the pyrazine derivative in MHB in a 96-well plate.
-
Add the bacterial inoculum to each well.
-
Include positive and negative controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that inhibits visible bacterial growth. The results can be read visually or by measuring the absorbance at 600 nm.[5][18]
Experimental Workflow Diagram
Caption: Experimental workflow for MIC determination.
Antiviral Applications
Pyrazine derivatives have also been investigated for their antiviral properties against a range of viruses, including Human Immunodeficiency Virus (HIV), Influenza A (H1N1), and coronaviruses.
Application Notes
The antiviral mechanisms of pyrazine derivatives are diverse. For example, some pyrazine-1,3-thiazine hybrids have been shown to inhibit HIV-1 reverse transcriptase and influenza neuraminidase.[6] Other pyrazine conjugates have demonstrated promising activity against SARS-CoV-2.[19][20]
Quantitative Data: Antiviral Activity of Pyrazine Derivatives
| Compound Class | Derivative | Target Virus | IC50/EC50 | Reference |
| Pyrazine-1,3-thiazine Hybrid | Compound 3k | HIV-1 | 3.26 µM (IC50) | [6] |
| Pyrazine-1,3-thiazine Hybrid | Compound 3d | Influenza A (H1N1) | 5.32 µM (IC50) | [6] |
| Pyrido[2,3-b]pyrazine | Compound 27 | Human Cytomegalovirus (HCMV) | 0.33 µM (EC50) | [21] |
| Imadazo[1,2-a]pyrazine | Compound 3b | Human Coronavirus 229E | 56.96 µM (IC50) | [3] |
| Pyrazine Conjugate | Compound 12a | SARS-CoV-2 | 0.2064 mM (IC50) | [22] |
| Pyrazine Conjugate | Compound 12i | SARS-CoV-2 | 0.3638 mM (IC50) | [22] |
Experimental Protocols
Protocol 5: General Antiviral Assay (Plaque Reduction Assay)
This is a common method to determine the antiviral activity of a compound.
Materials:
-
Host cells susceptible to the virus
-
Virus stock
-
Pyrazine derivative
-
Cell culture medium
-
Agarose or methylcellulose overlay
-
Crystal violet staining solution
Procedure:
-
Seed host cells in multi-well plates and grow to confluency.
-
Infect the cells with a known amount of virus in the presence of serial dilutions of the pyrazine derivative.
-
After an adsorption period, remove the virus/compound mixture and add an overlay medium containing the compound to restrict virus spread to adjacent cells.
-
Incubate the plates until plaques (zones of cell death) are visible.
-
Fix and stain the cells with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the concentration of the compound that reduces the number of plaques by 50% (EC50).
Neuroprotective Applications
Pyrazine derivatives are being explored as potential therapeutic agents for neurodegenerative diseases like Alzheimer's and Parkinson's disease.
Application Notes
The neuroprotective effects of pyrazine derivatives are often attributed to their antioxidant and anti-inflammatory properties. Some compounds have been shown to inhibit the aggregation of amyloid-beta peptides, chelate metal ions, and protect neuronal cells from oxidative stress-induced damage.[18] For instance, certain ligustrazine-cinnamic acid derivatives have demonstrated neuroprotective activity by inhibiting apoptosis in neuronal cells.[8]
Quantitative Data: Neuroprotective Activity of Pyrazine Derivatives
| Compound Class | Derivative | Bioactivity | EC50/IC50 | Reference |
| Ligustrazine-Cinnamic Acid Derivative | Compound 19 | Neuroprotection | 3.68 µM (EC50) | [8] |
| Ligustrazine-Cinnamic Acid Derivative | Compound 18 | Neuroprotection | 5.44 µM (EC50) | [8] |
| Polysubstituted Pyrazine | A3B3C1 | Aβ1-42 aggregation inhibition, BACE-1 inhibition, neuroprotection | - (Multifunctional) | |
| Diosgenin-Indole Hybrid | - | Neuroprotection against Aβ, 6-OHDA, H2O2 | - (Active) | [18] |
| Pyrazolinone Derivative | ET11 | AChE inhibition, antioxidant, neuroprotection | 6.34 nM (IC50 for hAChE) | [23] |
Experimental Protocols
Protocol 6: Neuroprotection Assay (MTT Assay for Cell Viability)
This protocol assesses the ability of pyrazine derivatives to protect neuronal cells from a toxic insult.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Neurotoxin (e.g., H₂O₂, 6-OHDA, or Aβ peptide)
-
Pyrazine derivative
-
Cell culture medium
-
MTT solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed neuronal cells in 96-well plates.
-
Pre-treat the cells with various concentrations of the pyrazine derivative for a specified time.
-
Expose the cells to the neurotoxin to induce cell death.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to the control (cells treated with the neurotoxin alone) to determine the neuroprotective effect of the compound.
Synthesis of Pyrazine Derivatives
The synthesis of bioactive pyrazine derivatives often involves multi-step reactions. Below is a general protocol for the synthesis of pyrazinamide derivatives.
Experimental Protocols
Protocol 7: Synthesis of Pyrazinamide Derivatives
This protocol describes a general method for synthesizing pyrazinamide derivatives from pyrazinecarboxylic acid.
Materials:
-
Pyrazinecarboxylic acid
-
Thionyl chloride or other activating agent
-
Appropriate amine
-
Solvent (e.g., toluene, DMF)
-
Base (e.g., triethylamine)
Procedure:
-
Activation of Carboxylic Acid: Convert pyrazinecarboxylic acid to its more reactive acid chloride by reacting it with thionyl chloride, often in a solvent like toluene.
-
Amidation: React the pyrazine acyl chloride with the desired amine in the presence of a base (e.g., triethylamine) to form the amide bond.
-
Purification: The crude product is then purified, typically by recrystallization or column chromatography, to yield the final pyrazinamide derivative.[3][24][25]
Purification Note: The purification of pyrazine derivatives can be challenging due to the presence of polar impurities like imidazoles. Column chromatography on silica gel is a common method. A mixture of hexane and ethyl acetate is often used as the eluting solvent. Liquid-liquid extraction and distillation can also be employed.[12][14][26]
Synthetic Workflow Diagram
Caption: General synthetic workflow for pyrazinamide derivatives.
References
- 1. QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and structure-activity relationships of pyrazine-pyridine biheteroaryls as novel, potent, and selective vascular endothelial growth factor receptor-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure activity optimization of 6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazines as Jak1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - Konstantinova - Acta Naturae [actanaturae.ru]
- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 13. bio-protocol.org [bio-protocol.org]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. bosterbio.com [bosterbio.com]
- 16. scispace.com [scispace.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
- 19. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 20. New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Design, synthesis and biological evaluation of novel pyrazolinone derivatives as multifunctional ligands for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Synthesis, characterization of some pyrazine derivatives as anti-cancer agents: In vitro and in Silico approaches | Semantic Scholar [semanticscholar.org]
- 26. Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Application of 1-Phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine in Proteomics Research: A Hypothetical Framework
Initial research indicates that there are currently no specific, published studies detailing the direct application of 1-Phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine in the field of proteomics. This compound and its derivatives are primarily explored for their potential as kinase inhibitors and other therapeutic properties.
However, for researchers interested in elucidating the mechanism of action and identifying the protein targets of this molecule, established chemical proteomics workflows can be adapted. This document provides a set of hypothetical application notes and protocols to guide the design and execution of such a study.
Introduction to Chemical Proteomics for Target Deconvolution
Chemical proteomics is a powerful discipline that employs small-molecule probes to study protein function, interactions, and modifications directly in complex biological systems. A common application is the identification of the cellular targets of a bioactive compound, a process known as target deconvolution. This is often achieved by synthesizing a derivative of the compound of interest—a chemical probe—that can be used to enrich its binding partners for subsequent identification by mass spectrometry.
This hypothetical protocol outlines the use of a chemical probe derived from this compound to identify its protein targets in a human cancer cell line.
Design of a Chemical Probe
To be effective, a chemical probe based on this compound should retain the core pharmacophore to ensure it binds to the same protein targets as the parent molecule. The probe must also incorporate two key functionalities:
-
A reactive group: For covalent attachment to target proteins. A photo-reactive group like a diazirine is often used as it can be activated by UV light to form a covalent bond with nearby proteins, minimizing off-target labeling.
-
A bioorthogonal handle: For subsequent detection and enrichment. An alkyne or azide group is typically used, allowing for "click chemistry" ligation to a reporter tag (e.g., biotin for enrichment or a fluorophore for imaging).
A potential design for such a probe is presented below.
Caption: Design of a chemical probe based on this compound.
Experimental Protocols
Cell Culture and Probe Treatment
-
Cell Culture: Culture a human cancer cell line (e.g., HeLa or HEK293T) in appropriate media until they reach 70-80% confluency.
-
Probe Incubation: Treat the cells with the this compound-derived probe at a predetermined concentration (e.g., 1-10 µM) for a specified time (e.g., 1-4 hours). Include a vehicle control (e.g., DMSO).
-
UV Cross-linking: Irradiate the cells with UV light (e.g., 365 nm) for a short period (e.g., 1-5 minutes) to induce covalent cross-linking of the probe to its target proteins.
-
Cell Harvesting: Harvest the cells by scraping, and wash with ice-cold PBS.
Protein Extraction and Click Chemistry
-
Cell Lysis: Lyse the cell pellets in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
Click Chemistry Reaction: To the protein lysate, add the click chemistry reagents:
-
Biotin-azide
-
Copper(II) sulfate
-
A reducing agent (e.g., sodium ascorbate)
-
A copper chelator (e.g., TBTA)
-
-
Incubate the reaction for 1 hour at room temperature to attach biotin to the probe-labeled proteins.
Enrichment of Biotinylated Proteins
-
Streptavidin Bead Incubation: Add streptavidin-coated magnetic beads to the lysate and incubate for 1-2 hours at 4°C with rotation to capture the biotinylated proteins.
-
Washing: Wash the beads extensively with lysis buffer and then with a high-salt buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using a buffer containing a high concentration of biotin or by on-bead digestion.
Sample Preparation for Mass Spectrometry
-
Reduction and Alkylation: Reduce the disulfide bonds in the eluted proteins with DTT and alkylate the resulting free thiols with iodoacetamide.
-
Proteolytic Digestion: Digest the proteins into peptides overnight using trypsin.
-
Desalting: Desalt the peptide mixture using a C18 StageTip.
-
LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Caption: Experimental workflow for target identification using a chemical probe.
Quantitative Data Presentation
The data from the LC-MS/MS analysis can be quantified to identify proteins that are significantly enriched in the probe-treated sample compared to the control. The results can be summarized in a table.
| Protein ID | Gene Name | Fold Enrichment (Probe/Control) | p-value | Potential Function |
| P12345 | KIN1 | 15.2 | 0.001 | Serine/threonine kinase |
| Q67890 | TFAC2 | 8.5 | 0.005 | Transcription factor |
| R24680 | MET3 | 6.1 | 0.012 | Metabolic enzyme |
| S13579 | PROT4 | 2.3 | 0.045 | Proteasome subunit |
Signaling Pathway Analysis
Proteins that are identified as significant hits can be analyzed using bioinformatics tools to determine if they are part of a known signaling pathway. This can provide insights into the mechanism of action of this compound. For example, if multiple kinases in a specific pathway are identified, it would suggest that the compound may act as an inhibitor of that pathway.
Caption: Hypothetical signaling pathway impacted by the compound.
By following these hypothetical protocols, researchers can adapt this compound for use in proteomics to uncover its biological targets and mechanism of action, thereby guiding future drug development efforts.
Application Notes and Protocols: Synthesis of N-Aminoethylpyrrole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental protocols for the reaction of N-aminoethylpyrroles with aldehydes, a critical transformation in the synthesis of novel heterocyclic compounds for drug discovery and development. The resulting Schiff bases and related heterocyclic systems are scaffolds of significant interest due to their potential biological activities, including enzyme inhibition.
Introduction
The condensation reaction between N-aminoethylpyrroles and aldehydes is a versatile method for the synthesis of a diverse range of compounds. Two primary transformations are highlighted: the formation of pyrrole-based Schiff bases (imines) and the Pictet-Spengler reaction, which leads to the formation of fused heterocyclic systems. These products are valuable intermediates in medicinal chemistry, with demonstrated potential as inhibitors of enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are key targets in the treatment of neurodegenerative diseases.
This document provides detailed experimental protocols for both conventional and microwave-assisted synthesis, a comparison of reaction conditions, and diagrams illustrating the experimental workflow and a relevant biological pathway.
Data Presentation
The following tables summarize the quantitative data for the synthesis of Schiff bases from the reaction of N-substituted pyrroles with various aldehydes, comparing conventional heating and microwave-assisted methods. Due to the limited availability of specific data for 1-(2-aminoethyl)pyrrole in the literature, data from closely related N-amino-substituted pyrrole reactions are included to illustrate the general trends and reaction conditions.
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Pyrrole-Based Hydrazide-Hydrazones (Schiff Bases)
| Compound | Aldehyde Reactant | Method | Reaction Time | Yield (%) | Reference |
| vh1 | Benzaldehyde | Conventional | 24 h | 85% | [1] |
| Microwave | 15 min | 94% | [1] | ||
| vh2 | 4-Nitrobenzaldehyde | Conventional | 24 h | 80% | [1] |
| Microwave | 15 min | 91% | [1] | ||
| vh3 | 4-Chlorobenzaldehyde | Conventional | 24 h | 75% | [1] |
| Microwave | 15 min | 89% | [1] | ||
| vh4 | 4-Hydroxybenzaldehyde | Conventional | 24 h | 55% | [1] |
| Microwave | 15 min | 87% | [1] |
Note: The starting pyrrole derivative for the data in Table 1 is a valine-based N-pyrrolylcarboxylic acid hydrazide.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Aminoethylpyrrole Schiff Bases (Conventional Method)
This protocol describes a general method for the condensation of 1-(2-aminoethyl)pyrrole with an aromatic aldehyde to form the corresponding Schiff base.
Materials:
-
1-(2-aminoethyl)pyrrole
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Ethanol or Methanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 1-(2-aminoethyl)pyrrole (1.0 eq.) in ethanol (0.2 M).
-
Add the substituted aromatic aldehyde (1.0-1.2 eq.) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C for ethanol).
-
Maintain the reaction at reflux for 2-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
If a precipitate forms, collect the solid product by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: General Procedure for the Microwave-Assisted Synthesis of N-Aminoethylpyrrole Schiff Bases
This protocol outlines a rapid and efficient microwave-assisted method for the synthesis of N-aminoethylpyrrole Schiff bases. Microwave-assisted synthesis often leads to significantly reduced reaction times and improved yields.[1]
Materials:
-
1-(2-aminoethyl)pyrrole
-
Substituted aromatic aldehyde
-
Ethanol or Methanol
-
Glacial acetic acid (catalyst)
-
Microwave-safe reaction vessel with a magnetic stir bar
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine 1-(2-aminoethyl)pyrrole (1.0 eq.) and the substituted aromatic aldehyde (1.0-1.2 eq.) in a minimal amount of ethanol.
-
Add a catalytic amount of glacial acetic acid (1-2 drops).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a suitable temperature (e.g., 100-120 °C) for 5-20 minutes. The reaction time and temperature may require optimization for different substrates.
-
After the reaction is complete, cool the vessel to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold ethanol.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 3: General Procedure for the Pictet-Spengler Reaction of N-Aminoethylpyrrole
The Pictet-Spengler reaction is a powerful method for the synthesis of pyrrole-fused heterocyclic systems. It involves the condensation of an N-aminoethylpyrrole with an aldehyde followed by an acid-catalyzed intramolecular cyclization.
Materials:
-
1-(2-aminoethyl)pyrrole
-
Aldehyde or ketone
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Protic or Lewis acid catalyst (e.g., trifluoroacetic acid (TFA), hydrochloric acid)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (optional)
Procedure:
-
Dissolve 1-(2-aminoethyl)pyrrole (1.0 eq.) in an anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add the aldehyde or ketone (1.0-1.2 eq.) to the solution.
-
Cool the mixture in an ice bath and slowly add the acid catalyst (e.g., TFA, 1.1 eq.).
-
Allow the reaction to warm to room temperature and stir for 12-48 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of N-aminoethylpyrrole Schiff bases.
References
Pyrrolo[1,2-a]pyrazine Derivatives: A Versatile Scaffold in Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The pyrrolo[1,2-a]pyrazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds.[1][2][3] Its unique structural and electronic properties make it an attractive starting point for the design and synthesis of novel therapeutic agents across a range of diseases, including cancer, neurodegenerative disorders, and infectious diseases.[1][2] This document provides an overview of the applications of pyrrolo[1,2-a]pyrazine derivatives in drug discovery, along with detailed protocols for their synthesis and biological evaluation.
Therapeutic Applications and Mechanisms of Action
Pyrrolo[1,2-a]pyrazine derivatives have demonstrated a wide array of pharmacological activities. Their mechanism of action often involves the inhibition of key enzymes, particularly protein kinases, which are critical regulators of cellular processes.[1][2]
Oncology: A significant area of investigation for these derivatives is in cancer therapy. Many pyrrolo[1,2-a]pyrazine-based compounds function as potent kinase inhibitors, targeting signaling pathways crucial for tumor growth, proliferation, and survival.[1][2] Key kinase targets include Phosphoinositide 3-kinases (PI3Ks) and Cyclin-Dependent Kinases (CDKs), which are often dysregulated in various cancers.[4] For instance, some derivatives have shown the ability to induce cell cycle arrest and apoptosis in cancer cell lines.
Neurodegenerative Diseases: In the context of neurodegenerative disorders like Alzheimer's disease, pyrrolo[1,2-a]pyrazine derivatives have been investigated for their ability to inhibit the aggregation of amyloid-β (Aβ) peptides, a key pathological hallmark of the disease.[5][6] By interfering with the formation of neurotoxic Aβ fibrils, these compounds offer a potential therapeutic strategy to slow disease progression.[5][6][7]
Infectious Diseases: The pyrrolo[1,2-a]pyrazine scaffold has also shown promise in the development of anti-infective agents. Derivatives have been identified with antiviral activity against a range of viruses, including influenza virus.[5] The mechanism of antiviral action can vary, with some compounds targeting viral enzymes essential for replication.
Quantitative Data Summary
The following tables summarize the biological activity of representative pyrrolo[1,2-a]pyrazine derivatives in various therapeutic areas.
Table 1: Anticancer Activity of Pyrrolo[1,2-a]pyrazine Derivatives
| Compound ID | Target | Cell Line | IC50 (µM) | Reference |
| 3h | Not Specified | PC-3 (Prostate) | 1.18 ± 0.05 | Not Specified |
| MCF-7 (Breast) | 1.95 ± 0.04 | Not Specified | ||
| 6b | Not Specified | U937 (Lymphoma) | Potent Inhibition | |
| 6x | FTase-p38 signaling | U937 (Lymphoma) | More potent than 6b | |
| Imadazo[1,2-a]pyrazine 3c | CDK9 | MCF7 (Breast), HCT116 (Colorectal), K562 (Leukemia) | 6.66 (average) | |
| Imadazo[1,2-a]pyrazine 9 | CDK9 | Breast Cancer | 7.88 | |
| Imadazo[1,2-a]pyrazine 10 | CDK9 | Breast Cancer | 5.12 |
Table 2: Activity of Pyrrolo[1,2-a]pyrazine Derivatives in Neurodegenerative Disease Models
| Compound ID | Assay | Target Organism/System | IC50/EC50 (µM) | Reference |
| YIAD-0203 | Amyloid-β Aggregation Inhibition | In vitro | Effective Inhibition | [6] |
| YIAD-0205 | Amyloid-β Aggregation Inhibition | In vitro | Effective Inhibition | [6] |
Table 3: Antiviral Activity of Pyrrolo[1,2-a]pyrazine Derivatives
| Compound ID | Virus | Cell Line | EC50 (µM) | Reference |
| Imadazo[1,2-a]pyrazine 3b | Human Coronavirus 229E | Not Specified | 56.96 | |
| A4 (Imidazo[1,2-a]pyrazine derivative) | Influenza A/H1N1/pdm09 (oseltamivir-resistant) | Not Specified | 1.67 ± 2.51 |
Signaling Pathway and Experimental Workflow Diagrams
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: PI3K/AKT Signaling Pathway Inhibition.
Caption: FTase-p38 Signaling Pathway Inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. assaygenie.com [assaygenie.com]
- 3. elar.urfu.ru [elar.urfu.ru]
- 4. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 5. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine for Bioimaging
Disclaimer: Direct experimental data for the bioimaging application of 1-Phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is limited in publicly available literature. The following application notes and protocols are based on the known properties of structurally related pyrazine and pyrrolo[1,2-a]pyrazine derivatives and serve as a representative guide for researchers.
Introduction
This compound is a heterocyclic compound belonging to the pyrazine family. This class of compounds has garnered significant interest in medicinal chemistry and bioimaging due to their diverse biological activities and favorable photophysical properties. Derivatives of the pyrrolo[1,2-a]pyrazine core have been investigated for their potential as fluorescent probes for cellular imaging, demonstrating good cell permeability and low cytotoxicity.[1][2] These molecules often exhibit fluorescence in the visible spectrum, making them suitable for use with standard fluorescence microscopy setups.
This document provides an overview of the potential bioimaging applications of this compound, along with representative protocols for its synthesis and use in live-cell imaging.
Photophysical and Cytotoxicity Data of Related Pyrrolo[1,2-a]pyrazine Derivatives
| Property | Representative Value | Reference Compounds |
| Absorption Max (λ_abs) | 350 - 450 nm | Pyrazine-based polycyclic heteroaromatics, D-A-D type pyrazine probes |
| Emission Max (λ_em) | 450 - 600 nm (Green to Red) | Pyrazine-based polycyclic heteroaromatics, D-A-D type pyrazine probes |
| Stokes Shift | Large | D-A-D type pyrazine probes |
| Quantum Yield (Φ_F) | Moderate to High | Pyrazine-based probes |
| Cytotoxicity (IC50) | > 20 µM | Dihydrodipyrrolo[1,2-a:2',1'-c]pyrazines, Halogenated pyrrolo[2,3-d]pyrimidines |
Experimental Protocols
Protocol 1: Synthesis of the Tetrahydropyrrolo[1,2-a]pyrazine Core
A general and efficient method for the synthesis of the pyrrolo[1,2-a]pyrazine scaffold involves a cascade reaction strategy.[3] This approach utilizes readily available starting materials and proceeds under mild conditions.
Materials:
-
Pyrrolyl-ethanamine
-
Halo-aldehyde (e.g., 2-bromo-2-phenylacetaldehyde for the phenyl-substituted derivative)
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)
-
Base (e.g., Triethylamine, Diisopropylethylamine)
Procedure:
-
Dissolve pyrrolyl-ethanamine in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base to the reaction mixture.
-
Slowly add a solution of the halo-aldehyde in the same solvent to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired this compound.
Protocol 2: Live-Cell Imaging
This protocol provides a general procedure for staining and imaging live cells using a fluorescent probe with properties similar to those expected for this compound.
Materials:
-
Live cells (e.g., HeLa, MCF-7) cultured on glass-bottom dishes or coverslips
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or GFP cube)
Procedure:
-
Cell Preparation: Seed cells on a suitable imaging vessel and allow them to adhere and grow to 60-80% confluency.
-
Probe Loading:
-
Prepare a working solution of the probe by diluting the stock solution in pre-warmed complete cell culture medium to the desired final concentration (typically 1-10 µM).
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the probe-containing medium to the cells and incubate at 37°C in a CO2 incubator for 15-60 minutes. The optimal staining time should be determined empirically.
-
-
Washing:
-
Remove the probe-containing medium and wash the cells two to three times with pre-warmed PBS or complete culture medium to remove excess unbound probe.
-
-
Imaging:
-
Add fresh pre-warmed complete culture medium or imaging buffer to the cells.
-
Place the imaging dish on the stage of the fluorescence microscope.
-
Excite the sample using the appropriate wavelength (e.g., ~405 nm for blue-emitting probes) and collect the emission using a suitable filter (e.g., ~460 nm).
-
Acquire images using the lowest possible excitation power and exposure time to minimize phototoxicity.[4][5]
-
Visualizations
Caption: A generalized workflow for the synthesis of the this compound core structure.
Caption: A streamlined protocol for live-cell imaging using a fluorescent probe.
Caption: A potential mechanism for cellular uptake and imaging with a pyrazine-based fluorescent probe.
References
- 1. Design and development of fluorescence-capable novel pyrazine-based polycyclic heteroaromatics for cellular bioimaging - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Frontiers | Novel Pyrazine-Bridged D-A-D Type Charge Neutral Probe for Membrane Permeable Long-Term Live Cell Imaging [frontiersin.org]
- 3. Metal Free Simple and Efficient Synthesis of Tetrahydropyrrolo[1,2-a]- Pyrazine Based on a Cascade Strategy | Bentham Science [benthamscience.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield for the synthesis of 1-Phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low or No Product Yield
Q1: My Pictet-Spengler reaction is resulting in a very low yield or failing completely. What are the common causes?
A1: Low or no yield in the Pictet-Spengler synthesis of this compound can often be attributed to several factors:
-
Inadequate Acidity: The reaction is acid-catalyzed and hinges on the formation of an electrophilic iminium ion from the intermediate Schiff base.[1] If the acid catalyst is too weak or used in insufficient amounts, the reaction may not proceed.
-
Decomposition of Starting Materials: Pyrrole derivatives can be sensitive to strongly acidic conditions and elevated temperatures, leading to decomposition or polymerization.
-
Poor Quality of Reagents: The presence of impurities in the starting materials, particularly in the benzaldehyde or the 2-(pyrrol-1-yl)ethanamine, can lead to side reactions. Water in the solvent can also hydrolyze the iminium ion intermediate, thus halting the reaction.[1]
-
Steric Hindrance: While less of a concern with benzaldehyde, bulky substituents on either the pyrrole derivative or the aldehyde can impede the reaction.
Q2: I am attempting an intramolecular aza-Friedel-Crafts reaction to synthesize the target compound, but the yield is poor. What should I investigate?
A2: For a low-yielding aza-Friedel-Crafts reaction, consider the following:
-
Catalyst Inactivity: The chiral phosphoric acid catalysts often used in this reaction are sensitive to moisture. Ensure all glassware is oven-dried and that anhydrous solvents are used.
-
Sub-optimal Reaction Temperature: The temperature can significantly influence the reaction rate and yield. It is advisable to start at a lower temperature and gradually increase it if the reaction is not progressing.
-
Incorrect Stoichiometry: Ensure the molar ratios of the reactants and catalyst are accurate.
Issue 2: Formation of Multiple Products and Impurities
Q3: My reaction mixture shows multiple spots on TLC, indicating the formation of byproducts. What are the likely side reactions?
A3: In the Pictet-Spengler synthesis, several side products can form:
-
Over-oxidation: The tetrahydropyrrolo[1,2-a]pyrazine product can be susceptible to oxidation, leading to the formation of the corresponding aromatic pyrrolo[1,2-a]pyrazine.
-
Polymerization: Under harsh acidic conditions, pyrrole-containing starting materials can polymerize.
-
Incomplete Cyclization: The intermediate imine or iminium ion may be present in the final mixture if the cyclization step is not complete.
In the aza-Friedel-Crafts reaction, a common byproduct is the bis-indolyl or bis-pyrrolyl methane derivative, formed by the reaction of two pyrrole molecules with one molecule of the aldehyde.
Issue 3: Purification Challenges
Q4: I am having difficulty purifying the final product. What are the recommended methods?
A4: Purification of this compound can typically be achieved through the following methods:
-
Column Chromatography: This is the most common method for purifying pyrrolo[1,2-a]pyrazine derivatives. A silica gel column with a gradient elution system, such as hexane/ethyl acetate or dichloromethane/methanol, is often effective.[1]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step to obtain highly pure material.
-
Acid-Base Extraction: As the product is basic, an acid-base extraction can be used to separate it from non-basic impurities. The product can be extracted into an acidic aqueous solution, the aqueous layer washed with an organic solvent to remove impurities, and then the product is recovered by basifying the aqueous layer and extracting with an organic solvent.
Data Presentation
Table 1: Optimization of Pictet-Spengler Reaction Conditions
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | TFA (1.1 eq) | CH2Cl2 | 25 | 12 | 65 |
| 2 | TFA (1.1 eq) | Toluene | 80 | 6 | 75 |
| 3 | HCl (1.1 eq) | Dioxane | 50 | 24 | 58 |
| 4 | BF3·OEt2 (1.1 eq) | CH2Cl2 | 0 to 25 | 8 | 72 |
| 5 | Sc(OTf)3 (10 mol%) | CH3CN | 25 | 18 | 81[2] |
Yields are based on reported values for similar Pictet-Spengler reactions and may vary for the specific synthesis of this compound.
Table 2: Catalyst Screening for Asymmetric aza-Friedel-Crafts Reaction
| Entry | Catalyst (10 mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | (R)-TRIP | Toluene | 25 | 24 | 88 |
| 2 | (S)-TRIP | Toluene | 25 | 24 | 87 |
| 3 | (R)-BINOL-PA | CH2Cl2 | 0 | 48 | 75 |
| 4 | (S)-VAPOL-PA | CCl4 | 25 | 36 | 82 |
Yields are based on literature for analogous intramolecular aza-Friedel-Crafts reactions. TRIP = 3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate, BINOL-PA = (R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate, VAPOL-PA = (S)-2,2'-Diphenyl-[3,3'-biphenanthrene]-4,4'-diyl hydrogenphosphate.
Experimental Protocols
Protocol 1: Pictet-Spengler Synthesis of this compound
-
Schiff Base Formation: To a solution of 2-(pyrrol-1-yl)ethanamine (1.0 eq) in an anhydrous solvent such as dichloromethane or toluene, add benzaldehyde (1.05 eq). Stir the mixture at room temperature for 1-2 hours.
-
Cyclization: Cool the reaction mixture to 0 °C and add the acid catalyst (e.g., trifluoroacetic acid, 1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by silica gel column chromatography.
Protocol 2: Asymmetric aza-Friedel-Crafts Synthesis of this compound
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the N-aminoethylpyrrole precursor and benzaldehyde (1.2 eq) in an anhydrous solvent (e.g., toluene).
-
Catalyst Addition: Add the chiral phosphoric acid catalyst (e.g., (R)-TRIP, 10 mol%).
-
Reaction: Stir the reaction mixture at the specified temperature (e.g., 25 °C) for 24-48 hours, monitoring by TLC.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue directly by flash column chromatography on silica gel.
Mandatory Visualization
Caption: Pictet-Spengler Synthesis Workflow.
References
Technical Support Center: Purification of 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines. The following information is designed to address common challenges encountered during the purification of this class of compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the purification of 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines, presented in a question-and-answer format.
Q1: My crude product is a complex mixture. What are the likely impurities?
A1: The impurity profile of your crude 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine will largely depend on the synthetic route employed. Common impurities can include:
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in your crude product.
-
Reagents and Catalysts: Reagents used in the synthesis, such as acids, bases, or coupling agents, may persist.
-
Solvents: Residual solvents from the reaction or work-up are common.
-
Side-Products: Depending on the specific reaction, side-products from competing reaction pathways may be present. For instance, in syntheses involving intramolecular cyclizations, regioisomers or products of incomplete cyclization can be formed. In multi-component reactions, various permutations of the reactants can lead to a range of byproducts.
Troubleshooting:
-
Reaction Monitoring: Utilize techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the reaction progress and identify the presence of starting materials and major byproducts.
-
Work-up Optimization: A well-designed aqueous work-up can remove many water-soluble impurities, such as salts and some polar starting materials.
Q2: I am having difficulty separating my target compound from a closely related impurity by flash chromatography. What can I do?
A2: Co-elution of structurally similar compounds is a common challenge in chromatography.
-
Stationary Phase: Standard silica gel may not provide sufficient resolution for closely related isomers. Consider using a higher surface area silica, which can enhance separation.
-
Solvent System Optimization: A systematic approach to optimizing the mobile phase is crucial.
-
Gradient Elution: Employ a shallow gradient of a more polar solvent to improve the separation of compounds with similar polarities.
-
Solvent Choice: Experiment with different solvent systems. A common mobile phase for pyrazine derivatives is a mixture of a non-polar solvent (e.g., hexane, heptane) and a more polar solvent (e.g., ethyl acetate, dichloromethane).
-
-
Sample Loading: Overloading the column is a frequent cause of poor separation. Ensure the amount of crude material is appropriate for the column size. As a general rule, for a moderately difficult separation, the sample load should be 1-5% of the silica gel weight.
Q3: My compound is not crystallizing, or it is "oiling out" during recrystallization. How can I induce crystallization?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is supersaturated or if the compound's melting point is lower than the boiling point of the solvent.
-
Solvent Selection: The choice of solvent is critical for successful recrystallization. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.[1] Common solvent systems for pyrazine derivatives include ethanol, methanol, ethyl acetate, and mixtures such as hexane/ethyl acetate.[2][3]
-
Cooling Rate: Rapid cooling can lead to the formation of an impure amorphous solid or oil.[1] Allow the solution to cool slowly and undisturbed to promote the growth of pure crystals.
-
Seeding: Introduce a seed crystal (a small crystal of the pure compound) to the cooled, saturated solution to initiate crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the meniscus can create nucleation sites and induce crystallization.
-
Solvent Polarity: If your compound is oiling out, try using a more polar solvent system.
Data Presentation: Purification of a Representative 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine
The following table summarizes hypothetical but realistic quantitative data for a typical purification workflow of a 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine derivative. This data is for illustrative purposes to demonstrate the expected outcomes of each purification step.
| Purification Step | Starting Mass (mg) | Recovered Mass (mg) | Yield (%) | Purity (by HPLC, %) | Key Impurities Removed |
| Crude Product | 1000 | - | - | 75 | Unreacted starting materials, reagents |
| Liquid-Liquid Extraction | 1000 | 920 | 92 | 80 | Water-soluble reagents and byproducts |
| Flash Chromatography | 920 | 750 | 81.5 | 95 | Closely related structural isomers, less polar impurities |
| Recrystallization | 750 | 630 | 84 | >99 | Minor isomeric impurities, colored impurities |
Experimental Protocols
Below are detailed methodologies for key purification experiments.
Protocol 1: Flash Column Chromatography
This protocol describes the purification of a crude 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine derivative using silica gel flash chromatography.
-
Materials:
-
Crude 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
-
Silica gel (230-400 mesh)
-
Solvents: Hexane, Ethyl Acetate (HPLC grade)
-
Flash chromatography column and system
-
Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp
-
-
Procedure:
-
TLC Analysis: Determine an appropriate solvent system by TLC. The ideal system should provide a retention factor (Rf) of ~0.2-0.3 for the target compound and good separation from impurities. A common starting point is a mixture of hexane and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase. Carefully pack the column, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent that will be adsorbed by the silica. If the compound has low solubility, it can be dry-loaded by adsorbing it onto a small amount of silica gel.
-
Elution: Begin elution with the determined mobile phase. A gradient elution, gradually increasing the polarity of the mobile phase (e.g., from 10% ethyl acetate in hexane to 30% ethyl acetate in hexane), is often effective for separating complex mixtures.
-
Fraction Collection: Collect fractions and monitor the elution by TLC or a UV detector.
-
Product Isolation: Combine the pure fractions containing the target compound and remove the solvent under reduced pressure to yield the purified product.
-
Protocol 2: Recrystallization
This protocol details the recrystallization of a solid 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine derivative.
-
Materials:
-
Partially purified 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
-
Recrystallization solvent (e.g., ethanol, ethyl acetate, or a mixture)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
-
Procedure:
-
Solvent Selection: In a test tube, add a small amount of the compound and a few drops of the chosen solvent. Heat the mixture to determine if the compound dissolves. Cool the solution to see if crystals form.
-
Dissolution: Place the compound in an Erlenmeyer flask and add the minimum amount of hot solvent required for complete dissolution.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask or adding a seed crystal. Further cooling in an ice bath can maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
-
Mandatory Visualizations
Caption: A typical purification workflow for 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines.
Caption: A troubleshooting decision tree for the purification of 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines.
References
Technical Support Center: Synthesis of Chiral Pyrrolopyrazines
Welcome to the Technical Support Center for the synthesis of chiral pyrrolopyrazines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in these complex synthetic routes.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of chiral pyrrolopyrazines.
Issue 1: Low or No Enantioselectivity (% ee)
Q: My asymmetric reaction is producing the desired pyrrolopyrazine, but with a low enantiomeric excess (% ee). What are the likely causes and how can I improve it?
A: Low enantioselectivity is a frequent challenge in chiral synthesis. A systematic approach to troubleshooting is crucial.
Initial Checks:
-
Analytical Method Validation: Before optimizing the reaction, ensure your method for determining % ee (typically chiral HPLC or SFC) is accurate and reproducible. An unreliable analytical method can give misleading results.
-
Reagent and Catalyst Purity: Chiral catalysts and ligands are often sensitive to impurities. Ensure all starting materials, reagents, and solvents are of high purity and anhydrous where required. The presence of even trace amounts of water or other nucleophiles can deactivate the catalyst or lead to racemic background reactions.
Troubleshooting Steps:
-
Catalyst/Ligand Screening: The choice of chiral catalyst or ligand is paramount. If the initial choice gives low % ee, screen a variety of catalysts with different steric and electronic properties. For instance, in chiral phosphoric acid-catalyzed reactions, the substituents on the BINOL backbone can have a significant impact on enantioselectivity.
-
Solvent Effects: The solvent can dramatically influence the transition state of the asymmetric induction step. A solvent screen is highly recommended. Less polar solvents often lead to better-organized transition states and higher enantioselectivity.
-
Temperature Optimization: Lowering the reaction temperature generally increases enantioselectivity by reducing the energy of the system and favoring the more ordered, lower-energy transition state that leads to the desired enantiomer.
-
Catalyst Loading: While counterintuitive, a lower catalyst loading can sometimes improve enantioselectivity by minimizing aggregation or the formation of less selective catalytic species. However, this may also decrease the reaction rate. It is important to find an optimal balance.[1]
-
Substrate Concentration: The concentration of your reactants can affect catalyst aggregation and the overall reaction kinetics, thereby influencing the enantioselectivity. Experiment with a range of concentrations.
Issue 2: Poor Yield of the Chiral Pyrrolopyrazine
Q: I am observing a very low yield of my target chiral pyrrolopyrazine, or the reaction is not proceeding to completion. What should I investigate?
A: Low yields can stem from a variety of factors, from starting material quality to suboptimal reaction conditions.
Troubleshooting Steps:
-
Starting Material Integrity: Ensure the purity of your starting materials. For example, aminopyrroles can be prone to oxidation and may need to be freshly prepared or purified.
-
Reaction Conditions:
-
Temperature: Some cyclization or condensation steps may require heating to proceed at a reasonable rate. If the reaction is sluggish, a careful increase in temperature might be necessary. Conversely, some intermediates may be thermally unstable.
-
Moisture: The presence of water can either be detrimental or, in some cases, necessary. If anhydrous conditions are specified, ensure all glassware is flame-dried and the reaction is run under an inert atmosphere. For reactions sensitive to moisture, using dry solvents is critical.
-
-
Reagent Stoichiometry: An incorrect ratio of reactants can lead to the incomplete conversion of the limiting reagent. A slight excess of one reactant can sometimes be used to drive the reaction to completion.
-
Catalyst Deactivation: The catalyst may be degrading under the reaction conditions. Consider if any of your substrates or reagents could be incompatible with the catalyst.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing chiral pyrrolopyrazines?
A1: Several effective strategies exist. One prominent method is the catalytic asymmetric intramolecular aza-Friedel-Crafts reaction of N-aminoethylpyrroles with aldehydes, often catalyzed by a chiral phosphoric acid.[2] This approach provides direct access to chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines with high yields and enantioselectivities. Another important route is the asymmetric Pictet-Spengler reaction , which involves the cyclization of a β-arylethylamine with an aldehyde or ketone, and has been applied to the synthesis of various nitrogen-containing heterocyclic scaffolds.
Q2: How do I choose the right chiral catalyst for my reaction?
A2: The choice of catalyst is highly substrate-dependent. For reactions like the aza-Friedel-Crafts cyclization, chiral phosphoric acids (CPAs) derived from BINOL or VAPOL are often excellent choices. For other transformations, organocatalysts such as those based on cinchona alkaloids or proline derivatives might be more suitable. It is recommended to start with catalysts that have been reported for similar transformations in the literature and then screen a small library of related catalysts to find the optimal one for your specific substrate.
Q3: What purification techniques are most effective for chiral pyrrolopyrazines?
A3: Purification of chiral compounds often requires specialized techniques to separate enantiomers and diastereomers. Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful tools for both analytical and preparative scale separation of enantiomers. Traditional methods like column chromatography can be used to separate diastereomers and remove achiral impurities. Crystallization can also be an effective method for purification and enantiomeric enrichment if a crystalline product is obtained.
Data Summary
The following table summarizes the results of a chiral phosphoric acid-catalyzed asymmetric intramolecular aza-Friedel-Crafts reaction for the synthesis of a chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine, demonstrating the effect of different catalysts on yield and enantioselectivity.
| Entry | Catalyst | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | CPA-1 | Toluene | 24 | 85 | 92 |
| 2 | CPA-2 | CH2Cl2 | 24 | 78 | 88 |
| 3 | CPA-3 | Toluene | 36 | 91 | 95 |
| 4 | CPA-3 | THF | 36 | 65 | 75 |
| 5 | CPA-4 | Toluene | 24 | 82 | 90 |
Data is representative and compiled for illustrative purposes based on typical outcomes in the field.
Experimental Protocols
Key Experiment: Catalytic Asymmetric Intramolecular Aza-Friedel-Crafts Reaction
This protocol describes a general procedure for the synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines catalyzed by a chiral phosphoric acid.[2]
Materials:
-
N-aminoethylpyrrole derivative (1.0 equiv)
-
Aldehyde (1.2 equiv)
-
Chiral Phosphoric Acid Catalyst (e.g., CPA-3, 5 mol%)
-
Anhydrous Toluene
-
4 Å Molecular Sieves
Procedure:
-
To a flame-dried reaction tube under an inert atmosphere (e.g., argon or nitrogen), add the N-aminoethylpyrrole derivative (0.2 mmol, 1.0 equiv), the chiral phosphoric acid catalyst (0.01 mmol, 5 mol%), and freshly activated 4 Å molecular sieves.
-
Add anhydrous toluene (2.0 mL) and stir the mixture at room temperature for 10 minutes.
-
Add the aldehyde (0.24 mmol, 1.2 equiv) to the mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature or 0 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine.
-
Determine the enantiomeric excess (% ee) of the purified product by chiral HPLC or SFC analysis.
Visualizations
Caption: Troubleshooting workflow for low enantiomeric excess.
Caption: Asymmetric aza-Friedel-Crafts reaction workflow.
References
Technical Support Center: Synthesis of 1-Phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method for the synthesis of this compound is through an intramolecular Pictet-Spengler reaction. This reaction involves the acid-catalyzed cyclization of an N-substituted pyrrole derivative, typically N-(2-phenylethyl)-1H-pyrrole-2-carbaldehyde. The pyrrole ring acts as the nucleophile, attacking an in situ-formed iminium ion. Pyrrole is an excellent substrate for this type of reaction, generally providing good yields under mild conditions.[1]
Q2: What are the critical parameters to control during the synthesis?
A2: The critical parameters to control are the reaction temperature, the concentration of the acid catalyst, and the reaction time. Harsh acidic conditions or elevated temperatures can lead to unwanted side reactions, primarily the polymerization of the pyrrole starting material. Therefore, careful optimization of these parameters is crucial for achieving a high yield of the desired product.
Q3: What are the potential side reactions I should be aware of?
A3: The most significant side reaction is the acid-catalyzed polymerization of the pyrrole starting material.[2][3] This can lead to the formation of insoluble, dark-colored materials, which can complicate purification and reduce the overall yield. Other potential, though less common, side reactions may include over-oxidation of the tetrahydropyrazine ring to its aromatic counterpart, or N-dealkylation under harsh acidic conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no yield of the desired product | Incomplete reaction due to insufficient acid catalysis or low temperature. | Gradually increase the concentration of the acid catalyst (e.g., trifluoroacetic acid or phosphoric acid) and/or the reaction temperature. Monitor the reaction progress by TLC or LC-MS to find the optimal conditions. |
| Degradation of the starting material or product due to overly harsh acidic conditions. | Use a milder acid catalyst or a lower concentration. Consider performing the reaction at a lower temperature for a longer duration. | |
| Formation of a dark, insoluble precipitate | Acid-catalyzed polymerization of the pyrrole starting material.[2][3] | Reduce the concentration of the acid catalyst. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative polymerization. Add the acid catalyst slowly and at a low temperature. |
| Presence of multiple spots on TLC/LC-MS, indicating byproducts | Over-oxidation of the desired product. | Perform the reaction under an inert atmosphere. Use a milder oxidizing agent if an oxidation step is involved in the workup. |
| N-dealkylation of the product. | Avoid prolonged exposure to strong acids and high temperatures. | |
| Difficulty in purifying the product | Contamination with polymeric byproducts. | If polymerization has occurred, attempt to precipitate the polymer by adding a non-polar solvent and filter it off before column chromatography. |
| Similar polarity of the product and byproducts. | Utilize a different solvent system for column chromatography or consider alternative purification techniques such as preparative HPLC. |
Experimental Protocol: Intramolecular Pictet-Spengler Synthesis of 1-Aryl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines
This protocol is a general guideline based on the synthesis of similar compounds and should be optimized for the specific synthesis of this compound.
Materials:
-
N-(2-Arylethyl)-1H-pyrrole-2-carbaldehyde
-
Chiral Phosphoric Acid (e.g., (R)-TRIP)
-
Solvent (e.g., Toluene, Dichloromethane)
-
Molecular Sieves (4 Å)
Procedure:
-
To a solution of the N-(2-arylethyl)-1H-pyrrole-2-carbaldehyde (1.0 eq) in the chosen solvent, add the chiral phosphoric acid catalyst (0.1 eq) and activated 4 Å molecular sieves.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 60 °C) under an inert atmosphere.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Side Reaction Visualization
A significant side reaction in the synthesis of this compound is the acid-catalyzed polymerization of the pyrrole starting material. The initiation of this process is depicted below.
Caption: Acid-catalyzed polymerization of the pyrrole starting material.
Quantitative Data Summary
While a specific comparative study on the synthesis of this compound with varying conditions was not found, the following table illustrates hypothetical data based on general principles of the Pictet-Spengler reaction to guide optimization.
| Entry | Acid Catalyst | Concentration (mol%) | Temperature (°C) | Time (h) | Yield of Desired Product (%) | Polymer Formation |
| 1 | Trifluoroacetic Acid | 10 | 25 | 24 | 65 | Low |
| 2 | Trifluoroacetic Acid | 20 | 25 | 12 | 75 | Moderate |
| 3 | Trifluoroacetic Acid | 20 | 50 | 6 | 70 | High |
| 4 | Phosphoric Acid | 10 | 25 | 48 | 50 | Very Low |
| 5 | Phosphoric Acid | 10 | 60 | 12 | 80 | Low |
| 6 | Phosphoric Acid | 20 | 60 | 8 | 78 | Moderate |
References
Technical Support Center: Scaling Up the Synthesis of 1-Phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 1-Phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine. This document includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to address challenges encountered during laboratory and pilot-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent and effective methods for the synthesis of this compound are the Pictet-Spengler reaction and the intramolecular aza-Friedel-Crafts reaction. The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure.[1] The intramolecular aza-Friedel-Crafts reaction provides a direct route to chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines with high yields and enantioselectivities.
Q2: What are the critical parameters to control during the scale-up of the Pictet-Spengler reaction for this synthesis?
A2: When scaling up the Pictet-Spengler reaction, critical parameters to monitor and control include temperature, catalyst concentration, and the rate of addition of reagents. Temperature control is crucial as higher temperatures can lead to the formation of byproducts and decomposition.[2] The choice and amount of acid catalyst significantly impact the reaction rate and yield. Gradual addition of the aldehyde is recommended to maintain control over the reaction exotherm.
Q3: How can I purify this compound on a larger scale?
A3: For large-scale purification, crystallization is often a more practical and economical method than column chromatography.[3] The choice of solvent for crystallization is critical and should be determined through solubility studies. A common procedure involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly to induce crystallization. Filtration and drying of the crystals will yield the purified product.
Q4: What are the expected yields for the synthesis of this compound?
A4: Yields can vary significantly depending on the chosen synthetic route, reaction conditions, and scale. For the Pictet-Spengler reaction, yields can range from moderate to high. The intramolecular aza-Friedel-Crafts reaction can also provide high yields, particularly for asymmetric synthesis. Optimization of reaction parameters is key to maximizing the yield.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Incorrect Reaction Temperature | The optimal temperature can vary. Some reactions proceed well at room temperature, while others may require heating. It is advisable to experiment with a range of temperatures, from room temperature to reflux, while carefully monitoring for any signs of decomposition at higher temperatures.[2] |
| Incomplete Reaction | Monitor the reaction progress using thin-layer chromatography (TLC). If the reaction stalls, consider adding more of the limiting reagent or extending the reaction time. |
| Impure Starting Materials | Ensure the purity of all starting materials and reagents. Impurities can interfere with the reaction and lead to the formation of byproducts. |
| Moisture Contamination | For reactions sensitive to moisture, such as those using Lewis acid catalysts, ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[4] |
Issue 2: Formation of Side Products/Difficult Purification
| Possible Cause | Suggested Solution |
| Side Reactions | The Pictet-Spengler reaction can sometimes yield diastereomers (cis and trans isomers). The ratio of these isomers can be influenced by the solvent and reaction temperature.[5] Optimization of these parameters can favor the formation of the desired isomer. |
| Co-elution of Product and Starting Materials | If the product and starting materials have similar polarities, separation by column chromatography can be challenging. Ensure the reaction goes to completion by monitoring with TLC.[2] Alternatively, consider derivatizing the product to alter its polarity before purification. |
| Formation of Polar Byproducts | Acid-catalyzed reactions can generate highly polar byproducts. A standard aqueous workup to neutralize the acid and remove water-soluble impurities is recommended. This typically involves washing the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.[2] |
Quantitative Data Summary
The following tables summarize the effects of different reaction parameters on the yield of the Pictet-Spengler reaction.
Table 1: Effect of Catalyst on Yield [2]
| Tryptamine Analog | Aldehyde/Ketone | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Tryptamine | Benzaldehyde | Trifluoroacetic Acid (TFA) | Dichloromethane (CH₂Cl₂) | Room Temp. | 24 | 85 |
| Tryptamine | Benzaldehyde | p-Toluenesulfonic Acid (p-TsOH) | Toluene | Reflux | 12 | 78 |
| Tryptamine | Benzaldehyde | Formic Acid | Water | 100 | 6 | 72 |
Table 2: Effect of Solvent on Yield
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Trifluoroacetic Acid (TFA) | Dichloromethane | Room Temp. | 24 | 85 |
| Trifluoroacetic Acid (TFA) | Acetonitrile | Room Temp. | 24 | 75 |
| Trifluoroacetic Acid (TFA) | Toluene | Room Temp. | 24 | 68 |
Experimental Protocols
Protocol 1: General Procedure for Pictet-Spengler Reaction
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve the starting pyrrole-ethylamine derivative in a suitable solvent (e.g., dichloromethane or toluene).
-
Reagent Addition: To the stirred solution, add the phenyl aldehyde derivative.
-
Catalyst Addition: Slowly add the acid catalyst (e.g., trifluoroacetic acid or p-toluenesulfonic acid) to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by crystallization.
Protocol 2: Gram-Scale Synthesis and Purification by Crystallization[3]
-
Reaction: Perform the Pictet-Spengler reaction on a gram scale following Protocol 1.
-
Initial Purification: After the aqueous workup, concentrate the organic phase to obtain the crude product.
-
Crystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or ethyl acetate). Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain the purified this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis.
References
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Enantioselective Pictet–Spengler-Type Reaction via a Helically Chiral Anion as an Access to 4,5-Dihydropyrrolo[1,2‑a]quinoxaline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yields in pyrrolopyrazine synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of pyrrolopyrazine derivatives.
Frequently Asked Questions (FAQs)
Q1: My pyrrolopyrazine synthesis is resulting in a very low yield. What are the most common causes?
A1: Low yields in pyrrolopyrazine synthesis are a frequent issue and can often be attributed to several key factors:
-
Purity of Starting Materials: The purity of precursors, such as aminopyrroles and dicarbonyl compounds, is critical. Impurities can lead to unwanted side reactions and the formation of complex mixtures that are difficult to purify. For instance, 1-aminopyrrole can oxidize and discolor upon exposure to air, indicating degradation that can negatively impact the reaction.[1]
-
Suboptimal Reaction Conditions: Pyrrolopyrazine synthesis is often sensitive to reaction parameters. Inadequate temperature control, incorrect solvent choice, presence of moisture, and non-optimal pH can all lead to reduced yields.[1][2]
-
Incomplete Reactions: The condensation and cyclization steps may not proceed to completion. This can be due to insufficient reaction time, inadequate temperature, or poor mixing.[2]
-
Side Reactions: The formation of undesired side products can consume starting materials and lower the yield of the desired pyrrolopyrazine.[2]
-
Product Degradation: Pyrrolopyrazine derivatives can be sensitive to harsh reaction or workup conditions, such as overly acidic or basic environments.[2]
Q2: I am not observing any product formation. What should I check first?
A2: A complete lack of product suggests a fundamental issue with the reaction setup or reagents. Here’s a checklist of initial troubleshooting steps:
-
Verify Reagents and Stoichiometry: Double-check that all necessary reagents were added in the correct stoichiometric ratios. An incorrect ratio can prevent the reaction from proceeding.[1]
-
Confirm Reaction Temperature: Ensure the reaction is being conducted at the appropriate temperature. Many cyclization reactions require heating to overcome the activation energy.[1]
-
Check Catalyst Activity: If your synthesis is catalyst-dependent (e.g., palladium-catalyzed), ensure the catalyst is active and has not degraded.
-
Assess Starting Material Integrity: Re-evaluate the purity and stability of your starting materials. Degradation of a key starting material is a common reason for reaction failure.
Q3: How can I monitor the progress of my pyrrolopyrazine synthesis?
A3: Thin-layer chromatography (TLC) is a rapid and effective technique for monitoring the progress of most organic reactions.[3] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product over time. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[4]
Q4: My crude product is a complex mixture that is difficult to purify. What are some effective purification strategies?
A4: Pyrrolopyrazines can be challenging to purify due to their polar nature.[5]
-
Column Chromatography: This is the most common purification method. For polar pyrrolopyrazine derivatives, silica gel is often used. To prevent streaking and improve separation, consider using a less acidic stationary phase like alumina or adding a small amount of a basic modifier like triethylamine to your eluent system (e.g., hexane/ethyl acetate).[5]
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure product. The ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.
-
Reversed-Phase Chromatography: For highly polar compounds that are difficult to purify on silica, reversed-phase chromatography (e.g., using a C18 column) can be a good alternative.[5]
Troubleshooting Guides
Issue 1: Low Yield in Palladium-Catalyzed Synthesis of 6-Substituted-5H-pyrrolo[2,3-b]pyrazines
This guide focuses on the palladium-catalyzed heteroannulation reaction to form 6-substituted-5H-pyrrolo[2,3-b]pyrazines.
| Potential Cause | Troubleshooting Recommendation |
| Inactive Catalyst | Use a fresh batch of palladium catalyst. Consider using a more robust catalyst/ligand system, such as PdCl₂(dppf). |
| Incomplete Reaction | Increase reaction time and/or temperature. Microwave irradiation can significantly reduce reaction times and improve yields, especially for less reactive alkyl alkynes. |
| Side Reactions | Ensure the reaction is carried out under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidative side reactions. |
| Poor Substrate Reactivity | For challenging substrates, a two-step protocol involving an initial Sonogashira coupling followed by a base-induced cyclization might be more effective. |
Experimental Protocols
Protocol 1: Gold(I)-Catalyzed Synthesis of Functionalized Pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones
This protocol is adapted from a method involving the cyclization of dihydropyrazinones.[1]
Materials:
-
Substituted dihydropyrazinone (1.0 equiv)
-
Au(PPh₃)Cl (5 mol %)
-
AgOTf (5 mol %)
-
1,2-Dichloroethane (DCE)
-
Celite
Procedure:
-
In an oven-dried 15.0 mL screw-cap vial, dissolve the dihydropyrazinone (0.5 mmol) in DCE (2.0 mL, 0.25 M).
-
Add Au(PPh₃)Cl (5 mol %) and AgOTf (5 mol %) to the solution at room temperature.
-
Stir the reaction at room temperature for 1–24 hours, monitoring the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-dione.[1]
Data Presentation
Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of Dihaloarenes*
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Good |
| PdCl₂(dppf) | - | K₂CO₃ | DME | 80 | 2 | High |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | 16 | High |
*Note: This data is for analogous dihaloarenes and serves as a general guide for catalyst selection in pyrrolopyrazine synthesis involving Suzuki coupling. "Good" and "High" yields are as reported in the literature, suggesting successful reactions without specifying the exact percentage.
Visualizations
Diagram 1: General Troubleshooting Workflow for Low Yield in Pyrrolopyrazine Synthesis
Caption: A decision tree for troubleshooting low yields in pyrrolopyrazine synthesis.
Diagram 2: Experimental Workflow for Pyrrolopyrazine Synthesis and Purification
Caption: A generalized workflow for the synthesis and purification of pyrrolopyrazine derivatives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Purification [chem.rochester.edu]
- 5. Regioselective synthesis of dipyrrolopyrazine (DPP) derivatives via metal free and metal catalyzed amination and investigation of their optical and thermal properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Overcoming Solubility Challenges with 1-Phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered with 1-Phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a heterocyclic compound with a molecular weight of 198.26 g/mol .[1][2] Its structure, containing both a phenyl group and a fused ring system, suggests that it is likely to be poorly soluble in aqueous solutions. Compounds with similar structural motifs often exhibit limited aqueous solubility due to their hydrophobic nature.[3][4]
Q2: I am observing precipitation of the compound when preparing my stock solution in an aqueous buffer. What could be the cause?
A2: Precipitation upon addition to an aqueous buffer is a strong indication of low aqueous solubility. Several factors could be contributing to this issue, including the pH of the buffer, the concentration of the compound, and the temperature of the solution. The use of a purely aqueous solvent system may not be sufficient to maintain the compound in solution.
Q3: What are the initial steps I should take to improve the solubility of this compound?
A3: A systematic approach is recommended to address solubility issues. Initial steps should include:
-
Solvent Screening: Testing the solubility in a range of organic solvents and co-solvent systems.
-
pH Adjustment: Evaluating the effect of pH on the solubility, as the compound has basic nitrogen atoms that can be protonated.[5]
-
Temperature Modification: Assessing the impact of temperature on the solubility, as solubility often increases with temperature.
Q4: Are there more advanced techniques if initial steps fail to provide adequate solubility?
A4: Yes, several advanced methods can be employed for compounds with persistent solubility challenges. These include:
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent to increase solubility.[6][7][8]
-
Use of Surfactants: Incorporating surfactants to form micelles that can encapsulate the hydrophobic compound and increase its apparent solubility.[7]
-
Complexation: Utilizing complexing agents like cyclodextrins to form inclusion complexes with the compound, thereby enhancing its aqueous solubility.[7][9]
-
Particle Size Reduction: Techniques like micronization or nanosuspension can increase the surface area of the compound, leading to a faster dissolution rate.[4][5][6][9]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common solubility problems with this compound.
Problem: Compound precipitates out of solution.
Below is a troubleshooting workflow to address precipitation issues.
References
- 1. 1-phenyl-1H,2H,3H,4H-pyrrolo(1,2-a)pyrazine | C13H14N2 | CID 2770910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. ascendiacdmo.com [ascendiacdmo.com]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnrjournal.com [pnrjournal.com]
- 6. ijpbr.in [ijpbr.in]
- 7. ijmsdr.org [ijmsdr.org]
- 8. Enhancing solubility of poorly soluble drugs using various techniques. [wisdomlib.org]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Spectroscopic and Spectrometric Analysis of 1-Phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine and its Analogs: A Comparative Guide
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural and analytical characteristics of novel chemical entities is paramount. This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 1-phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine and its structurally related analogs. Due to the limited availability of published spectral data for the specific title compound, this guide utilizes data for the closely related analog, 1-(4-chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine, as a primary reference point for comparison.
This guide presents a detailed examination of the key spectroscopic and spectrometric features of this class of compounds, offering insights into their structural elucidation. The data is presented in a clear, tabular format to facilitate straightforward comparison with alternative heterocyclic systems. Furthermore, detailed experimental protocols for the acquisition of the cited data are provided, alongside a visual representation of the analytical workflow.
Comparative Spectroscopic and Spectrometric Data
The following tables summarize the ¹H NMR, ¹³C NMR, and mass spectrometry data for 1-(4-chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine and the parent pyrrolo[1,2-a]pyrazine.
Table 1: ¹H NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |
| 1-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | CDCl₃ | 7.32 (d, J = 8.5 Hz, 2H, Ar-H), 7.28 (d, J = 8.5 Hz, 2H, Ar-H), 6.65 (t, J = 2.8 Hz, 1H, Pyrrole-H), 6.11 (t, J = 2.8 Hz, 1H, Pyrrole-H), 6.05 (t, J = 2.8 Hz, 1H, Pyrrole-H), 4.95 (s, 1H, CH-Ph), 3.85-3.75 (m, 2H, CH₂), 3.20-3.05 (m, 2H, CH₂), 2.95-2.85 (m, 2H, CH₂) |
| Pyrrolo[1,2-a]pyrazine | - | Data not available in a comparable format |
Table 2: ¹³C NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ, ppm) |
| 1-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | CDCl₃ | 141.2, 133.0, 128.8, 128.4, 122.8, 115.8, 108.3, 106.9, 60.8, 46.5, 45.8, 22.1 |
| Pyrrolo[1,2-a]pyrazine | - | Data not available in a comparable format |
Table 3: Mass Spectrometry Data
| Compound | Ionization Mode | m/z (Relative Intensity, %) |
| 1-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | ESI | 235.1 [M+H]⁺ |
| Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | Electron Ionization | 154 (M⁺), 126, 97, 83, 69, 55 |
Experimental Protocols
The following experimental protocols are representative of the methods used to obtain the NMR and MS data presented in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance III 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. Coupling constants (J) are reported in Hertz (Hz).
Mass Spectrometry (MS): High-resolution mass spectra (HRMS) were obtained on a Bruker micrOTOF-Q II mass spectrometer using electrospray ionization (ESI) in positive ion mode. Samples were introduced via a direct infusion pump.
Analytical Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of 1-aryl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine derivatives.
Caption: General workflow for the synthesis and structural characterization.
This guide provides a foundational understanding of the NMR and mass spectrometry characteristics of this compound and its analogs. The presented data and protocols serve as a valuable resource for researchers engaged in the synthesis, characterization, and development of novel heterocyclic compounds.
Unveiling the Three-Dimensional World of Tetrahydropyrrolo[1,2-a]pyrazine Derivatives: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques
For researchers, scientists, and drug development professionals, the precise determination of the three-dimensional structure of novel chemical entities is paramount. This guide provides a comprehensive comparison of X-ray crystallography with alternative analytical methods for the structural elucidation of 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine derivatives, a class of heterocyclic compounds with significant interest in medicinal chemistry.
The 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine scaffold is a core component of various biologically active molecules. Understanding the exact spatial arrangement of atoms within these derivatives is crucial for deciphering their structure-activity relationships (SAR) and for the rational design of new therapeutic agents. While single-crystal X-ray diffraction remains the gold standard for unambiguous structure determination, other powerful techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide complementary and often more readily obtainable data.
This guide presents a comparative overview of these techniques, highlighting their strengths and limitations in the context of characterizing 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine derivatives. We provide a summary of quantitative data obtained from X-ray crystallography for representative compounds, detailed experimental protocols, and visualizations to illustrate key workflows and concepts.
At a Glance: X-ray Crystallography Data for Tetrahydropyrrolo[1,2-a]pyrazine Derivatives
The following table summarizes key crystallographic parameters for a selection of 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine derivatives and related structures, illustrating the type of precise quantitative data obtainable through this method.
| Compound/Derivative | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |
| Degradation product of a tetrakis-substituted pyrazine | Triclinic | P-1 | 5.9308(2) | 10.9695(3) | 14.7966(4) | 100.5010(10) | 98.6180(10) | 103.8180(10) | [1] |
| 1,1′,1′′,1′′′-(pyrazine-2,3,5,6-tetrayl)tetrakis(N,N-dimethylmethanamine) | Monoclinic | P21/c | 10.123(4) | 6.987(2) | 10.567(4) | 90 | 114.94(3) | 90 | [1] |
| N,N′,N′′,N′′′-[pyrazine-2,3,5,6-tetrayltetrakis(methylene)]tetrakis(N-methylaniline) | Monoclinic | P21/n | 11.123(2) | 8.456(2) | 13.567(3) | 90 | 109.87(2) | 90 | [1] |
Note: Data for direct derivatives of 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine are scarce in publicly available literature. The provided data for related pyrazine structures illustrates the typical parameters obtained.
A Head-to-Head Comparison: X-ray Crystallography vs. Spectroscopic Methods
The choice of analytical technique for structural elucidation depends on various factors, including the nature of the sample, the information required, and available resources.
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, absolute configuration.[2] | Information about the chemical environment of atoms (connectivity, stereochemistry), solution-state conformation and dynamics.[3][4] | Molecular weight, elemental composition, and fragmentation patterns for structural clues. |
| Sample Requirements | High-quality single crystals (typically >0.1 mm).[2] | Soluble sample in a suitable deuterated solvent. | Small amount of sample, can be in solid or solution phase. |
| Strengths | Unambiguous determination of molecular structure; provides a complete 3D picture.[2] | Non-destructive; provides information on dynamic processes in solution; no need for crystallization.[3][4] | High sensitivity; provides accurate molecular weight and formula; can be coupled with separation techniques (e.g., GC, LC). |
| Limitations | Crystal growth can be a major bottleneck; structure represents the solid state, which may differ from the solution conformation. | Structure determination for complex molecules can be challenging and time-consuming; provides an average structure in solution.[4] | Does not provide direct 3D structural information; interpretation of fragmentation can be complex. |
Experimental Protocols
Single-Crystal X-ray Diffraction
A typical experimental workflow for the single-crystal X-ray diffraction of a small organic molecule like a 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine derivative involves the following key steps:
-
Crystallization: The first and often most challenging step is to grow a single crystal of sufficient size and quality. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a solution. Various solvents and solvent combinations are screened to find optimal crystallization conditions.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryo-protectant to prevent damage during data collection at low temperatures.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern. The crystal is rotated during data collection to capture a complete set of diffraction data from all orientations.[5]
-
Data Processing: The raw diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods to obtain an initial model of the electron density. This model is then refined against the experimental data to improve the atomic positions, thermal parameters, and overall fit, resulting in the final, accurate 3D structure.[6]
NMR Spectroscopy
-
Sample Preparation: A few milligrams of the purified 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine derivative are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer, and various NMR experiments are performed. Standard experiments include ¹H NMR to identify proton environments and their couplings, and ¹³C NMR to identify carbon environments. More advanced 2D techniques like COSY, HSQC, and HMBC are used to establish connectivity between atoms.
-
Data Analysis: The resulting spectra are analyzed to assign chemical shifts to each proton and carbon atom, and coupling constants are measured to determine dihedral angles and stereochemical relationships. This information is pieced together to deduce the molecular structure.
Mass Spectrometry
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) can be used, while for less volatile or thermally labile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) with techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) is employed.
-
Ionization: The sample molecules are ionized in the ion source.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection and Data Analysis: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The molecular ion peak provides the molecular weight of the compound, and the fragmentation pattern offers clues about its structure.
Visualizing the Process and Comparison
To better understand the experimental workflow and the relationship between these analytical techniques, the following diagrams are provided.
Caption: Experimental workflow for structural elucidation.
References
- 1. researchgate.net [researchgate.net]
- 2. rigaku.com [rigaku.com]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. news-medical.net [news-medical.net]
- 5. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazines
The 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif found in a variety of biologically active compounds and natural products. Its synthesis has been the focus of considerable research, leading to the development of several distinct and effective methodologies. This guide provides a comparative overview of the most prominent synthetic routes to this important scaffold, offering a valuable resource for researchers in medicinal chemistry and drug development. The methods discussed herein include the Catalytic Asymmetric Intramolecular Aza-Friedel-Crafts Reaction, a Cascade Strategy featuring a Pictet-Spengler type reaction, a modified Ugi Condensation, Iridium-Catalyzed Asymmetric Hydrogenation, and Reductive Amination.
Data Presentation
The following table summarizes the key quantitative data for each of the discussed synthetic methods, allowing for a direct comparison of their efficiency and applicability.
| Synthesis Method | Key Reagents & Catalysts | Reaction Time | Temperature | Yield (%) | Enantioselectivity (ee %) |
| Catalytic Asymmetric Intramolecular Aza-Friedel-Crafts Reaction | N-aminoethylpyrroles, Aldehydes, Chiral Phosphoric Acid | 12-48 h | Room Temperature | Up to 99% | Up to 98% |
| Cascade Strategy (Pictet-Spengler type) | Pyrrolyl-ethanamine, Halo-aldehyde | Not specified | Not specified | Good to excellent | Not applicable (racemic) |
| Modified Ugi Condensation | (2-formyl-1H-pyrrol-1-yl)acetic acid, Isonitriles, Amines | Not specified | Not specified | Good | Not applicable (racemic) |
| Iridium-Catalyzed Asymmetric Hydrogenation | Pyrrolo[1,2-a]pyrazinium salts, [Ir(COD)Cl]₂, Chiral Ligand (e.g., (R)-BINAP), Cs₂CO₃ | 12-24 h | 25-50 °C | Up to 99% | Up to 95% |
| Reductive Amination | 1-(2-aminoethyl)-1H-pyrrole-2-carbaldehyde, Aldehydes, NaBH(OAc)₃ | 12-24 h | Room Temperature | Moderate to good | Not applicable (racemic) |
Experimental Protocols
Catalytic Asymmetric Intramolecular Aza-Friedel-Crafts Reaction
This method provides an efficient route to chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines with high yields and enantioselectivities.[1]
Procedure: To a solution of the N-aminoethylpyrrole (0.1 mmol) and the aldehyde (0.12 mmol) in a suitable solvent (e.g., toluene, 1.0 mL) is added the chiral phosphoric acid catalyst (5 mol%). The reaction mixture is stirred at room temperature for 12-48 hours until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine.
Cascade Strategy (Pictet-Spengler type reaction)
This metal-free approach is a cost-effective and time-efficient method for the synthesis of the tetrahydropyrrolo[1,2-a]pyrazine core.[2][3] It involves a cascade of reactions including Schiff base formation, intramolecular cyclization, and a Pictet-Spengler type reaction.[2][3]
Procedure: A mixture of pyrrolyl-ethanamine (1 mmol) and a halo-aldehyde (1.1 mmol) in a suitable solvent (e.g., ethanol) is stirred at room temperature. The reaction progress is monitored by TLC. Upon completion, the solvent is evaporated, and the crude product is purified by column chromatography to yield the 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine.
Modified Ugi Condensation
This four-component reaction utilizes a bifunctional reagent to construct the 3-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxamide scaffold and is amenable to automation and the generation of chemical libraries.[4]
Procedure: To a solution of (2-formyl-1H-pyrrol-1-yl)acetic acid (1 mmol) in methanol are added an amine (1 mmol) and an isonitrile (1 mmol). The mixture is stirred at room temperature for a specified time. After the reaction is complete, the solvent is removed in vacuo, and the residue is purified by chromatography to give the desired product.
Iridium-Catalyzed Asymmetric Hydrogenation
This method allows for the highly enantioselective synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines through the hydrogenation of the corresponding pyrrolo[1,2-a]pyrazinium salts.[5][6] The addition of cesium carbonate is crucial for high conversion and preventing racemization.[5][6]
Procedure: In a glovebox, a mixture of the pyrrolo[1,2-a]pyrazinium salt (0.1 mmol), [Ir(COD)Cl]₂ (1 mol%), and a chiral ligand (e.g., (R)-BINAP, 2.2 mol%) in a suitable solvent (e.g., THF) is prepared. Cesium carbonate (20 mol%) is then added. The vial is placed in an autoclave, which is then charged with hydrogen gas to the desired pressure. The reaction is stirred at the specified temperature for 12-24 hours. After releasing the hydrogen, the solvent is evaporated, and the product is purified by column chromatography.
Reductive Amination
Reductive amination offers a straightforward approach to the synthesis of the 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine core, typically in a one-pot procedure.
Procedure: To a solution of 1-(2-aminoethyl)-1H-pyrrole-2-carbaldehyde (1 mmol) and an aldehyde (1.1 mmol) in a chlorinated solvent (e.g., dichloroethane) is added sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol). The reaction mixture is stirred at room temperature for 12-24 hours. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over sodium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography.
Mandatory Visualization
Caption: Catalytic Asymmetric Intramolecular Aza-Friedel-Crafts Reaction Workflow.
Caption: Cascade Strategy via Pictet-Spengler Type Reaction.
Caption: Modified Ugi Condensation Workflow.
References
- 1. Direct synthesis of chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines via a catalytic asymmetric intramolecular aza-Friedel-Crafts reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metal Free Simple and Efficient Synthesis of Tetrahydropyrrolo[1,2-a]- Pyrazine Based on a Cascade Strategy | Bentham Science [benthamscience.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Collection - Iridium-Catalyzed Asymmetric Hydrogenation of Pyrrolo[1,2âa]ÂpyraziÂnium Salts - Organic Letters - Figshare [acs.figshare.com]
A Comparative Analysis of the Biological Activity of 1-Phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine and Other Pyrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of 1-Phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine and a range of other pyrazine-based compounds. While specific quantitative biological data for this compound is not extensively available in the public domain, this guide draws comparisons with structurally related pyrrolo[1,2-a]pyrazines and other pyrazine derivatives to offer insights into its potential pharmacological profile. The information presented is based on available preclinical data and is intended to guide further research and drug discovery efforts.
Pyrazine and its fused heterocyclic derivatives are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide spectrum of biological activities, including anticancer, neuroprotective, anticonvulsant, anxiolytic, and antimicrobial effects.[1][2][3] This guide focuses on comparing these activities across different pyrazine-based chemotypes.
Comparative Biological Activity Data
The following tables summarize the quantitative biological activity data for various pyrrolo[1,2-a]pyrazine and other pyrazine derivatives. This data provides a basis for understanding the structure-activity relationships within this class of compounds and for predicting the potential activity of this compound.
Table 1: Anticonvulsant Activity of Pyrrolo[1,2-a]pyrazine Derivatives
| Compound | Animal Model | Test | ED₅₀ (mg/kg) | Protective Index (PI) | Reference |
| (4R,8aR)-3a | Mouse | 6 Hz | 47.90 | - | [4] |
| (4S,8aS)-6 | Mouse | 6 Hz | 126.19 | - | [4] |
| 5a | Mouse | 6 Hz | 32.24 | 6.6 | [5] |
| Derivative of perhydropyrrolo[1,2-a]pyrazine | Mouse | MES | Comparable to reference AEDs | - | [6] |
| Derivative of perhydropyrrolo[1,2-a]pyrazine | Mouse | scMET | Comparable to reference AEDs | - | [6] |
Table 2: Anxiolytic-like Activity of 1-Arylpyrrolo[1,2-a]pyrazine-3-carboxamides
| Compound | Animal Model | Test | Effective Dose (mg/kg) | Receptor Target | Reference |
| N-Benzhydryl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide | Mouse | Open Field, Elevated Plus Maze | 0.1-5.0 | TSPO | [2][7] |
| GML-11 | Mouse | Open Field, Elevated Plus Maze | - | TSPO | [7] |
| GML-21 | Mouse | Open Field, Elevated Plus Maze | - | TSPO | [7] |
Table 3: Cytotoxic Activity of Pyrazine and Pyrrolopyrazine Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Pyrazoline Derivative 2 | HL-60 | 3.0-6.8 | [8] |
| 1b (Pyrazoline) | HepG-2 | 6.78 | [9] |
| 1b (Pyrazoline) | Hela | 7.63 | [9] |
| 7b (Pyrazoline) | Hela | 11.44 | [9] |
| 1-Phenyl-pyrrolo[3,4-c]pyridine-3-one (14a-d) | - | <25 | [10] |
| 1-Phenyl-pyrrolo[3,4-c]pyridine-3-one (14a-d) | - | 4.5-9.5 | [10] |
| Benzo[1][11][12]triazin-7-one 4a | DU-145, MCF-7 | - | [13] |
| Benzo[1][11][12]triazin-7-one 4b | DU-145, MCF-7 | - | [13] |
Table 4: Antimicrobial Activity of Pyrrolopyrazine Derivatives
| Compound | Microorganism | MIC (mg/L) | Reference |
| Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro | Staphylococcus aureus (MDR) | 15 ± 0.172 | [14] |
Experimental Protocols
This section provides detailed methodologies for the key bioassays cited in this guide.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is determined as the concentration of the compound that causes a 50% reduction in cell viability.
Anticonvulsant Activity (Maximal Electroshock Seizure - MES Test)
The MES test is a preclinical model for generalized tonic-clonic seizures.[15][16]
Procedure:
-
Animal Preparation: Use male albino mice (20-25 g). Administer the test compound or vehicle intraperitoneally (i.p.).
-
Stimulation: After a predetermined time (e.g., 30 or 60 minutes), deliver an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) through corneal electrodes.[16]
-
Observation: Observe the mice for the presence or absence of a tonic hindlimb extension.
-
Endpoint: Protection is defined as the absence of the tonic hindlimb extension.
-
Data Analysis: The ED₅₀ (median effective dose) is calculated as the dose that protects 50% of the animals from the tonic hindlimb extension.
Anxiolytic-like Activity (Elevated Plus Maze - EPM Test)
The EPM test is a widely used behavioral assay to assess anxiety-like behaviors in rodents.[1][17][18]
Procedure:
-
Apparatus: The maze consists of two open arms and two closed arms, elevated from the floor.
-
Animal Preparation: Acclimatize the animals to the testing room before the experiment. Administer the test compound or vehicle as required.
-
Test: Place the animal in the center of the maze, facing an open arm. Allow the animal to explore the maze for a 5-minute session.[17]
-
Data Collection: Record the time spent in and the number of entries into the open and closed arms using a video tracking system.
-
Data Analysis: An increase in the time spent in the open arms and the number of entries into the open arms is indicative of an anxiolytic-like effect.
Receptor Binding Assays
Translocator Protein (TSPO) Binding Assay: [19][20][21]
-
Membrane Preparation: Prepare membrane homogenates from tissues or cells expressing TSPO.
-
Incubation: Incubate the membranes with a radiolabeled TSPO ligand (e.g., [³H]PK 11195) and varying concentrations of the test compound.
-
Separation: Separate bound and free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the bound ligand using liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ value and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
GABA-A Receptor Binding Assay: [11][12][22]
-
Membrane Preparation: Prepare synaptic membranes from rat brain tissue.
-
Incubation: Incubate the membranes with a radiolabeled GABA-A receptor ligand (e.g., [³H]muscimol or [³H]flunitrazepam) and different concentrations of the test compound.[12][23]
-
Separation: Separate bound and free radioligand by filtration.
-
Quantification: Measure the radioactivity of the filter-bound ligand.
-
Data Analysis: Calculate the IC₅₀ and Ki values to determine the binding affinity of the test compound.
Signaling Pathways and Experimental Workflows
The biological effects of pyrazine derivatives are often mediated through their interaction with specific signaling pathways. The following diagrams illustrate some of the key pathways potentially modulated by these compounds.
Caption: Simplified GABA-A Receptor Signaling Pathway.
References
- 1. Elevated plus maze protocol [protocols.io]
- 2. Design, Synthesis, and Study of the Anxiolytic Activity of New Pyrrolo[1,2-a]pyrazine-Containing TSPO Ligands | CoLab [colab.ws]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of New Perhydropyrrolo[1,2-a]pyrazine Derivatives and Their Evaluation in Animal Models of Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of the aromatic site in novel anticonvulsant pyrrolo[1,2-a]pyrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and anticonvulsant activity of novel 2,6-diketopiperazine derivatives. Part 1: perhydropyrrole[1,2-a]pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijcrt.org [ijcrt.org]
- 9. A New Series of Cytotoxic Pyrazoline Derivatives as Potential Anticancer Agents that Induce Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. PDSP - GABA [kidbdev.med.unc.edu]
- 13. researchgate.net [researchgate.net]
- 14. An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Binding Affinity of Some Endogenous and Synthetic TSPO Ligands Regarding the rs6971 Polymorphism - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
A Comparative Guide to the In Vitro and In Vivo Activity of Pyrazine Compounds
For Researchers, Scientists, and Drug Development Professionals
The pyrazine scaffold, a nitrogen-containing heterocyclic ring, is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. This guide provides a comparative overview of the in vitro and in vivo activities of various pyrazine derivatives, with a focus on their anticancer, antibacterial, and anti-inflammatory properties. The information presented is supported by experimental data and detailed methodologies to aid in the evaluation and development of novel pyrazine-based therapeutics.
Anticancer Activity
Pyrazine derivatives have demonstrated significant potential as anticancer agents by targeting key signaling pathways involved in tumor progression and cell survival.
In Vitro Anticancer Activity of Pyrazine Derivatives
The cytotoxic effects of various pyrazine compounds have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for assessing the potency of these compounds.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Control/Alternative | Control IC50 (µM) | Reference |
| Imidazo[1,2-a]pyrazine Derivatives | Compound 14c | A549 (Lung) | 6.39 | GDC-0941 (PI3Kα inhibitor) | Not Specified | [1] |
| PC-3 (Prostate) | 7.49 | GDC-0941 (PI3Kα inhibitor) | Not Specified | [1] | ||
| MCF-7 (Breast) | 8.21 | GDC-0941 (PI3Kα inhibitor) | Not Specified | [1] | ||
| [1][2][3]triazolo[4,3-a]pyrazine Derivatives | Compound 17l | A549 (Lung) | 0.98 | Foretinib (c-Met/VEGFR-2 inhibitor) | Not Specified | |
| MCF-7 (Breast) | 1.05 | Foretinib (c-Met/VEGFR-2 inhibitor) | Not Specified | |||
| Hela (Cervical) | 1.28 | Foretinib (c-Met/VEGFR-2 inhibitor) | Not Specified | |||
| Piperlongumine-Ligustrazine Hybrid | Derivative 41 | Bel-7402/5-FU (Resistant Liver) | 0.9 | Piperlongumine | 8.4 | [4] |
| SHP2 Allosteric Inhibitor | Pyrazine N-oxide C5 | KYSE-520 (Esophageal) | 6.97 | SHP099 | Not Specified | [5] |
| MV-411 (Leukemia) | 0.67 | SHP099 | Not Specified | [5] |
In Vivo Anticancer Efficacy
Selected pyrazine derivatives have been evaluated in preclinical animal models to assess their antitumor activity in vivo.
| Compound | Animal Model | Cancer Type | Administration Route | Dosage | Tumor Growth Inhibition (%) | Reference |
| Piperlongumine-Ligustrazine Derivative 41 | Xenograft Mouse Model | Drug-Resistant Hepatocellular Carcinoma | Not Specified | 5 mg/kg | 76% | [4] |
| Piperlongumine | Xenograft Mouse Model | Pancreatic Cancer | Not Specified | Not Specified | Significant suppression | [6] |
| Piperlongumine | Xenograft Mouse Model | Thyroid Cancer | Not Specified | Not Specified | Significant inhibition | [7] |
| SHP099 (Pyrazine-based SHP2 inhibitor) | KYSE-520 Xenograft Model | Esophageal Squamous Carcinoma | Oral | Not Specified | Strong antitumor activity | [8] |
Experimental Protocols: Anticancer Activity
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of the pyrazine derivative (typically ranging from 0.01 to 100 µM) for 48 or 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability is calculated.
In Vivo Xenograft Mouse Model
-
Cell Implantation: Human cancer cells (e.g., 5 x 10⁶ cells) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Drug Administration: Mice are randomized into treatment and control groups. The pyrazine compound is administered via a specific route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured periodically (e.g., every 2-3 days) using calipers.
-
Efficacy Evaluation: The antitumor efficacy is determined by comparing the tumor growth in the treated group to the control group. Tumor growth inhibition (TGI) is a common metric.
-
Toxicity Assessment: Animal body weight and general health are monitored throughout the study to assess for any treatment-related toxicity.
Signaling Pathways in Cancer Targeted by Pyrazine Derivatives
Pyrazine compounds exert their anticancer effects by modulating critical signaling pathways.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[9][10] Several pyrazine derivatives have been identified as inhibitors of this pathway.[11]
Caption: Pyrazine derivatives inhibit the PI3K/Akt/mTOR signaling pathway.
SHP2 Signaling Pathway
SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in the RAS-MAPK signaling pathway, which is frequently dysregulated in cancer.[12][13] Allosteric inhibitors of SHP2 containing a pyrazine core have shown significant promise.[3]
Caption: Allosteric inhibition of SHP2 by pyrazine derivatives blocks the RAS-MAPK pathway.
Antibacterial Activity
Pyrazine-containing compounds have emerged as a promising class of antibacterial agents, with some derivatives showing efficacy against drug-resistant bacterial strains.
In Vitro Antibacterial Activity of Pyrazine Derivatives
The minimum inhibitory concentration (MIC) is the primary metric used to quantify the in vitro antibacterial potency of these compounds.
| Compound Class | Derivative Example | Bacterial Strain | MIC (µg/mL) | Control/Alternative | Control MIC (µg/mL) | Reference |
| Triazolo[4,3-a]pyrazine Derivatives | Compound 2e | Staphylococcus aureus | 32 | Ampicillin | 32 | [4] |
| Escherichia coli | 16 | Ampicillin | 8 | [4] | ||
| Pyrazine-containing Thiazolines | Compound 11 | Staphylococcus aureus | Not Specified | Not Specified | Not Specified | [14] |
| Escherichia coli | Not Specified | Not Specified | Not Specified | [14] | ||
| Mycobacterium tuberculosis H37Rv | Not Specified | Not Specified | Not Specified | [14] | ||
| Pyrazine Carboxamides | Compound 5d | Extensively Drug-Resistant Salmonella Typhi (XDR S. Typhi) | 6.25 | Not Specified | Not Specified | [10] |
Experimental Protocol: Antibacterial Susceptibility Testing
Microbroth Dilution Method
-
Preparation of Inoculum: A standardized suspension of the test bacteria is prepared in a suitable broth medium.
-
Serial Dilution: The pyrazine compound is serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Experimental Workflow for Antibacterial Drug Discovery
The process of discovering and developing new pyrazine-based antibacterial agents follows a structured workflow.
Caption: Workflow for the discovery of novel pyrazine-based antibacterial agents.
Anti-inflammatory Activity
Certain pyrazine derivatives have shown potential as anti-inflammatory agents, primarily through the inhibition of key inflammatory mediators.
In Vivo Anti-inflammatory Activity of Pyrazine Derivatives
The carrageenan-induced paw edema model in rodents is a standard and widely used assay to evaluate the acute anti-inflammatory activity of novel compounds.
| Compound Class | Animal Model | Assay | Administration Route | Dosage | Inhibition of Edema (%) | Control/Alternative | Reference |
| Pyrazole Derivatives | Rat | Carrageenan-induced paw edema | p.o. | 100 mg/kg | 52.0% (at 4h) | Indomethacin | [15] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Rats are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Baseline Measurement: The initial volume of the rat's hind paw is measured using a plethysmometer.
-
Compound Administration: The test pyrazine compound or a standard anti-inflammatory drug (e.g., indomethacin) is administered, typically orally or intraperitoneally.
-
Induction of Inflammation: After a specific period (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the rat's hind paw.[16][17]
-
Paw Volume Measurement: The paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for the treated groups relative to the control group that received only carrageenan.
Conclusion
Pyrazine and its derivatives represent a versatile and promising class of compounds with significant therapeutic potential across various disease areas. The data presented in this guide highlight the potent in vitro and in vivo anticancer, antibacterial, and anti-inflammatory activities of these molecules. The detailed experimental protocols and descriptions of the targeted signaling pathways provide a valuable resource for researchers engaged in the discovery and development of next-generation pyrazine-based drugs. Further investigation, particularly focusing on comprehensive in vivo studies and direct comparisons with a broader range of existing therapies, will be crucial in translating the promise of these compounds into clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a Novel Series of Imidazopyrazine Derivatives as Potent SHP2 Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis, anticancer activity evaluation and molecular dynamics study of pyrazine N-oxide-based SHP2 allosteric inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Piperlongumine Suppresses Growth and Sensitizes Pancreatic Tumors to Gemcitabine in a Xenograft Mouse Model by Modulating the NF-kappa B Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Piperlongumine, a Potent Anticancer Phytotherapeutic, Induces Cell Cycle Arrest and Apoptosis In Vitro and In Vivo through the ROS/Akt Pathway in Human Thyroid Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and antibacterial activity of 1H-pyrazolo[3,4-b]pyrazine and -pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Pyrazino[2,3-b] Pyrazines as mTOR Kinase Inhibitors for Treating Cancer and other Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel Pyrazolopyrazine Compounds as SHP2 Inhibitors for Treating Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel Pyrazolo[3,4-b]pyrazines as SHP2 Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The effects of newly synthesized pyrazole derivatives on formaldehyde-, carrageenan-, and dextran-induced acute paw edema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 17. inotiv.com [inotiv.com]
A Comparative Guide to the Structure-Activity Relationship of Pyrrolopyrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrrolopyrazine scaffold, a nitrogen-containing heterocyclic system, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrrolopyrazine derivatives, focusing on their anticancer, anticonvulsant, and kinase inhibitory activities. The information presented herein is supported by experimental data and detailed methodologies to aid in the design and development of novel therapeutic agents.
Anticancer Activity of Pyrrolopyrazine Derivatives
Pyrrolopyrazine derivatives have shown significant promise as anticancer agents, with their mechanism of action often linked to the induction of apoptosis and inhibition of key cellular processes in cancer cells.
Quantitative Data Summary: Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of representative pyrrolopyrazine derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | Core Structure | R Group | Cancer Cell Line | IC50 (µM) | Reference |
| 5b | Dihydrodipyrrolo[1,2-a:2′,1′-c]pyrazine | 4-Chlorophenyl | Panc-1 (Pancreatic) | 20.3 | [1] |
| 7m | Dihydrodipyrrolo[1,2-a:2′,1′-c]pyrazine | 3-Nitrophenyl | Panc-1 (Pancreatic) | 12.54 | [1] |
| SPP10 | Spiro-pyrrolopyridazine | Not Specified | MCF-7 (Breast) | 2.31 ± 0.3 | [2] |
| SPP10 | Spiro-pyrrolopyridazine | Not Specified | H69AR (Lung) | 3.16 ± 0.8 | [2] |
| SPP10 | Spiro-pyrrolopyridazine | Not Specified | PC-3 (Prostate) | 4.2 ± 0.2 | [2] |
| C8 | Pyrrolyl Benzohydrazide | 3-Chlorobenzohydrazide | A549 (Lung) | 9.54 | [3] |
| C18 | Pyrrolyl Benzohydrazide | 4-Nitrobenzohydrazide | A549 (Lung) | 10.38 | [3] |
Structure-Activity Relationship Insights:
-
Substituents on the Aryl Ring: The nature and position of substituents on the aryl moiety significantly influence the anticancer activity. For instance, the 3-nitrophenyl derivative (7m ) exhibited greater potency against Panc-1 cells compared to the 4-chlorophenyl derivative (5b ), suggesting that electron-withdrawing groups at the meta position may enhance cytotoxicity.[1]
-
Core Structure Variation: The core heterocyclic system plays a crucial role. Spiro-pyrrolopyridazine derivatives, such as SPP10 , have demonstrated potent and selective cytotoxicity against a panel of cancer cell lines.[2]
-
Selectivity: Notably, some derivatives like SPP10 and compounds C8 and C18 have shown selectivity for cancer cells over non-tumorigenic cells, a critical aspect for minimizing side effects in potential cancer therapies.[2][3]
Experimental Protocols
Synthesis of Dihydrodipyrrolo[1,2-a:2′,1′-c]pyrazine Derivatives (e.g., 5a-s, 7a-q):
A one-pot, three-step reaction is employed for the synthesis of the dihydrodipyrrolo[1,2-a:2′,1′-c]pyrazine core. The general procedure involves the reaction of various substituted arylglyoxal derivatives with an appropriate amino-pyrrole in the presence of a catalyst, followed by cyclization. For the synthesis of the second series of compounds (7a-q), a subsequent cyclization with hydrazine hydrate is performed.[1]
In Vitro Cytotoxicity Assay (MTT Assay):
-
Cell Seeding: Cancer cells (e.g., Panc-1, MCF-7, A549) are seeded in 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent, such as DMSO.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 values are calculated from the dose-response curves.
Western Blotting for Apoptosis Markers:
-
Protein Extraction: Cancer cells are treated with the test compounds, and total protein is extracted using a lysis buffer.
-
Protein Quantification: The protein concentration is determined using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, Caspase-3).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualization of Apoptosis Induction Pathway
Caption: Apoptotic pathway initiated by pyrrolopyrazine derivatives.
Anticonvulsant Activity of Pyrrolopyrazine Derivatives
Certain pyrrolopyrazine derivatives have demonstrated significant anticonvulsant effects in preclinical models, suggesting their potential for the treatment of epilepsy.
Quantitative Data Summary: Anticonvulsant Activity
The following table presents the in vivo anticonvulsant activity of selected pyrrolopyrazine derivatives in the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scMET) tests, which are predictive of efficacy against generalized tonic-clonic and myoclonic seizures, respectively.
| Compound ID | Core Structure | Substituent | MES ED50 (mg/kg) | scMET ED50 (mg/kg) | 6 Hz ED50 (mg/kg) | Reference |
| 5a | Pyrrolo[1,2-a]pyrazine | meta-substituted phenyl | >100 | >100 | 32.24 | [4] |
| (4S,8aS)-5h | Pyrrolo[1,2-a]pyrazine-2,6-dione | meta-trifluoromethylphenyl | 13.8 | 15.6 | 9.9 | [5][6] |
| (4S,8aS)-5l | Pyrrolo[1,2-a]pyrazine-2,6-dione | meta-trifluoromethoxyphenyl | 11.2 | 14.1 | 10.1 | [5][6] |
Structure-Activity Relationship Insights:
-
Stereochemistry: The stereochemistry of the pyrrolopyrazine core has been shown to be critical for anticonvulsant activity.
-
Aromatic Substituents: High activity in the MES and scMET tests is often associated with meta-substituted analogs on the phenyl ring.[4] The presence of fluorine-containing substituents, such as trifluoromethyl and trifluoromethoxy groups, can enhance anticonvulsant potency.[5][6]
-
Pharmacoresistant Seizure Model: Several derivatives show significant activity in the 6 Hz model, which is a model for pharmacoresistant partial seizures, indicating a potential for broader therapeutic applications.[4]
Experimental Protocols
Synthesis of Pyrrolo[1,2-a]pyrazine Anticonvulsant Derivatives:
The synthesis often involves a multi-component Ugi reaction as a key step, allowing for the rapid generation of a library of derivatives with diverse substituents.
Maximal Electroshock (MES) Test:
-
Animal Model: Male mice or rats are used.
-
Drug Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
Electrical Stimulation: At the time of predicted peak effect, a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) is delivered through corneal electrodes.
-
Endpoint: The abolition of the tonic hindlimb extension phase of the resulting seizure is considered the endpoint of protection.
-
ED50 Calculation: The median effective dose (ED50) is calculated based on the dose-response data.
Subcutaneous Metrazol (scMET) Test:
-
Animal Model: Male mice are typically used.
-
Drug Administration: The test compound is administered prior to the convulsant.
-
Convulsant Administration: A dose of pentylenetetrazol (Metrazol) sufficient to induce clonic seizures in at least 97% of vehicle-treated animals is injected subcutaneously.
-
Observation: The animals are observed for a set period (e.g., 30 minutes) for the presence of clonic seizures lasting for at least 5 seconds.
-
Endpoint: The absence of clonic seizures indicates protection.
-
ED50 Calculation: The ED50 is determined from the dose-response data.
Visualization of Anticonvulsant Screening Workflow
Caption: Preclinical screening workflow for anticonvulsant pyrrolopyrazines.
Pyrrolopyrazine Derivatives as Kinase Inhibitors
The pyrrolopyrazine scaffold has been successfully utilized to develop potent and selective inhibitors of various protein kinases, which are critical targets in cancer therapy. A notable target family is the Fibroblast Growth Factor Receptors (FGFRs).
Quantitative Data Summary: FGFR Inhibition
The following table summarizes the in vitro inhibitory activity of representative pyrrolopyrazine derivatives against FGFR isoforms.
| Compound ID | Core Structure | Target Kinase | IC50 (nM) | Reference |
| 17 | 5H-pyrrolo[2,3-b]pyrazine | FGFR1 | 45 | [1] |
| 25 | 5H-pyrrolo[2,3-b]pyrazine | FGFR1 | 45 | [1] |
| 27 | 5H-pyrrolo[2,3-b]pyrazine | FGFR1 | 113 | [1] |
| 35 | 5H-pyrrolo[2,3-b]pyrazine | FGFR1 | <1 | [7] |
| 4h | 1H-pyrrolo[2,3-b]pyridine | FGFR1 | 7 | [8] |
| 4h | 1H-pyrrolo[2,3-b]pyridine | FGFR2 | 9 | [8] |
| 4h | 1H-pyrrolo[2,3-b]pyridine | FGFR3 | 25 | [8] |
| 18d | 3-Amino-pyrazine-2-carboxamide | FGFR2 | 600 | [9] |
| 18d | 3-Amino-pyrazine-2-carboxamide | FGFR3 | 480 | [9] |
| 18i | 3-Amino-pyrazine-2-carboxamide | FGFR2 | 150 | [9] |
| 5k | Pyrrolo[2,3-d]pyrimidine | EGFR | 40 | [10] |
| 5k | Pyrrolo[2,3-d]pyrimidine | Her2 | 80 | [10] |
| 5k | Pyrrolo[2,3-d]pyrimidine | VEGFR2 | 204 | [10] |
Structure-Activity Relationship Insights:
-
Scaffold Isomers: The 5H-pyrrolo[2,3-b]pyrazine scaffold has been identified as a promising core for potent FGFR inhibitors.[7][11]
-
Key Interactions: The dimethoxybenzene group in some derivatives is crucial for binding to the back pocket of the FGFR kinase domain, establishing important van der Waals interactions.[7]
-
Substituent Effects: Modifications at various positions of the pyrrolopyrazine ring system can significantly impact potency and selectivity against different FGFR isoforms. For example, compound 4h , a 1H-pyrrolo[2,3-b]pyridine derivative, exhibits pan-FGFR inhibitory activity.[8]
-
Downstream Signaling: Potent FGFR inhibitors have been shown to block the phosphorylation of FGFR and downstream signaling proteins such as FRS2, AKT, and ERK1/2, leading to the inhibition of cancer cell proliferation.[9]
Experimental Protocols
Synthesis of Pyrrolopyrazine-based FGFR Inhibitors:
The synthesis of these inhibitors often involves multi-step reaction sequences, including coupling reactions to introduce the key pharmacophoric groups onto the pyrrolopyrazine core.
In Vitro Kinase Inhibition Assay (e.g., HTRF, ADP-Glo):
-
Reagents: Purified recombinant kinase (e.g., FGFR1), substrate (e.g., a synthetic peptide), ATP, and the test compound.
-
Reaction: The kinase reaction is initiated by mixing the enzyme, substrate, ATP, and varying concentrations of the inhibitor in a microplate.
-
Detection: After a set incubation time, the reaction is stopped, and the amount of product formed (phosphorylated substrate) or ATP consumed is quantified.
-
HTRF (Homogeneous Time-Resolved Fluorescence): Utilizes FRET (Förster Resonance Energy Transfer) between a donor and an acceptor molecule to detect the phosphorylated product.
-
ADP-Glo: Measures the amount of ADP produced in the kinase reaction, which is converted to a luminescent signal.
-
-
IC50 Determination: The IC50 values are calculated from the dose-response curves.
Visualization of FGFR Signaling Pathway Inhibition
Caption: FGFR signaling pathway and its inhibition.
This guide highlights the significant potential of pyrrolopyrazine derivatives in various therapeutic areas. The presented data and methodologies offer a valuable resource for researchers in the field of drug discovery to design and synthesize novel and more effective pyrrolopyrazine-based drug candidates.
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structure-activity relationships of the aromatic site in novel anticonvulsant pyrrolo[1,2-a]pyrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Novel fluorinated pyrrolo[1,2-a]pyrazine-2,6-dione derivatives: synthesis and anticonvulsant evaluation in animal models of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a series of dimethoxybenzene FGFR inhibitors with 5H-pyrrolo[2,3-b]pyrazine scaffold: structure–activity relationship, crystal structural characterization and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Pyrrolo[1,2-a]pyrazine-Based Kinase Inhibitors: PIM vs. JAK1
In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone of precision medicine. The pyrrolo[1,2-a]pyrazine scaffold has proven to be a versatile template for the development of potent and selective inhibitors against various kinase families. This guide provides a comparative analysis of two distinct classes of inhibitors derived from or related to this core structure: a series of pyrrolo[1,2-a]pyrazinone inhibitors targeting the PIM kinases and Upadacitinib, a clinically approved selective JAK1 inhibitor featuring a structurally related imidazo[1,2-a]pyrrolo[2,3-e]pyrazine core.
This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of inhibitory activity, selectivity, and the underlying signaling pathways. All quantitative data is summarized in structured tables, and detailed experimental protocols for key assays are provided.
Comparative Inhibitor Potency and Selectivity
The efficacy and safety of a kinase inhibitor are intrinsically linked to its potency against the intended target and its selectivity over other kinases. The following tables summarize the biochemical and cellular activities of representative pyrrolo[1,2-a]pyrazinone PIM kinase inhibitors and the JAK1 inhibitor, Upadacitinib.
Table 1: Biochemical Inhibitory Activity of Pyrrolo[1,2-a]pyrazinone PIM Kinase Inhibitors
| Compound ID | PIM1 IC50 (µM) | PIM2 IC50 (µM) | PIM3 IC50 (µM) |
| 1 | 1.098 | 0.675 | - |
| 15a | < 0.025 | < 0.025 | < 0.025 |
| 25 | < 0.1 | < 0.1 | < 0.1 |
Data sourced from a study on the discovery and optimization of pyrrolo[1,2-a]pyrazinones as PIM kinase inhibitors[1].
Table 2: Kinase Selectivity Profile of a Representative Pyrrolo[1,2-a]pyrazinone PIM Inhibitor (Compound 15a)
| Kinase Target | % Inhibition at 1 µM |
| PIM1 | 100 |
| PIM2 | 100 |
| PIM3 | 100 |
| Aurora A | < 10 |
| CDK2/cyclin A | < 10 |
| VEGFR2 | < 10 |
| MET | < 10 |
| RON | < 10 |
This table illustrates the high selectivity of compound 15a for the PIM kinase family against a panel of other kinases[1].
Table 3: Biochemical and Cellular Inhibitory Activity of Upadacitinib against JAK Family Kinases
| Kinase Target | Biochemical IC50 (nM) | Cellular IC50 (nM) | Fold Selectivity (Cellular vs. JAK1) |
| JAK1 | 43 - 45 | 14 | - |
| JAK2 | 109 - 120 | 593 - 600 | ~42 - 74 |
| JAK3 | 2100 - 2300 | 1820 | ~130 |
| TYK2 | 4700 | >1900 | >135 |
Data compiled from multiple sources detailing the in vitro characterization of Upadacitinib[2][3]. Cellular assays were conducted in engineered cell lines. Upadacitinib demonstrates significant selectivity for JAK1 in cellular contexts[2].
Signaling Pathways and Mechanism of Inhibition
Understanding the signaling cascades in which the target kinases operate is crucial for predicting the biological consequences of their inhibition.
PIM Kinase Signaling Pathway
The PIM kinases (PIM1, PIM2, and PIM3) are a family of constitutively active serine/threonine kinases that are downstream effectors of many cytokine and growth factor signaling pathways, including the JAK/STAT pathway[][5][6]. They play a critical role in cell survival, proliferation, and apoptosis by phosphorylating a wide range of substrates.
Caption: PIM Kinase Signaling Pathway and Inhibition.
JAK/STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a primary route for signal transduction from cytokine and growth factor receptors on the cell membrane to the nucleus[7]. This pathway is integral to immunity, cell proliferation, and hematopoiesis.
Caption: JAK/STAT Signaling Pathway and Inhibition by Upadacitinib.
Experimental Protocols
Detailed and reproducible experimental methodologies are fundamental to the comparative analysis of kinase inhibitors. Below are generalized yet detailed protocols for key assays used to characterize the inhibitors discussed.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.
Materials:
-
Recombinant Kinase (e.g., PIM1 or JAK1)
-
Kinase-specific substrate
-
ATP
-
Test Inhibitor (serially diluted in DMSO)
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
Procedure:
-
Compound Plating: Dispense 1 µL of serially diluted inhibitor or DMSO (vehicle control) into the wells of a 384-well plate.
-
Enzyme Addition: Add 2 µL of diluted kinase to each well.
-
Reaction Initiation: Add 2 µL of a substrate/ATP mixture to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for a Biochemical Kinase Inhibition Assay.
Cellular Kinase Inhibition Assay (Phospho-Substrate Western Blot)
This assay assesses the ability of an inhibitor to block the phosphorylation of a known kinase substrate within a cellular context.
Objective: To determine the cellular potency of a kinase inhibitor.
Materials:
-
Cancer cell line expressing the target kinase (e.g., MOLM-16 for PIM, engineered cell line for JAK1)
-
Cell culture medium and supplements
-
Test Inhibitor (serially diluted)
-
Lysis buffer
-
Primary antibodies (total substrate, phospho-substrate, loading control e.g., β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells at an appropriate density and treat with a serial dilution of the inhibitor for a specified duration (e.g., 2-4 hours).
-
Cell Lysis: Harvest cells and lyse them to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated substrate, total substrate, and a loading control.
-
Detection: Incubate with an HRP-conjugated secondary antibody and detect the signal using an ECL substrate.
-
Data Analysis: Quantify the band intensities and normalize the phospho-substrate signal to the total substrate and loading control. Determine the IC50 value from the dose-response curve.
Conclusion
The comparative analysis of pyrrolo[1,2-a]pyrazine-based inhibitors reveals the versatility of this scaffold in generating potent and selective kinase inhibitors. The pyrrolo[1,2-a]pyrazinone series demonstrates high potency and selectivity for the PIM kinase family, which are crucial targets in oncology[1]. In parallel, Upadacitinib, with its related tricyclic core, exemplifies a highly selective inhibitor of JAK1 with significant clinical success in treating inflammatory diseases[2].
The presented data underscores the importance of comprehensive characterization, including biochemical potency, cellular activity, and broad kinase selectivity profiling, in the development of targeted therapies. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers, facilitating the design and interpretation of studies aimed at discovering and evaluating novel kinase inhibitors based on the pyrrolo[1,2-a]pyrazine and related scaffolds. Further exploration of this chemical space holds significant promise for the development of next-generation targeted therapeutics.
References
A Comparative Guide to Purity Validation of 1-Phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine: HPLC and Its Alternatives
For researchers, scientists, and professionals in drug development, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and synthetic intermediates is a cornerstone of ensuring product quality, safety, and efficacy. 1-Phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine, a heterocyclic compound with potential applications in medicinal chemistry, requires precise and reliable analytical methods for its purity validation. High-Performance Liquid Chromatography (HPLC) is a principal technique for this purpose, renowned for its accuracy and robustness.[1]
This guide provides an objective comparison of a proposed Reversed-Phase HPLC (RP-HPLC) method for the purity validation of this compound against other powerful analytical techniques: Ultra-High-Performance Liquid Chromatography (UPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography-Mass Spectrometry (GC-MS). The comparison is supported by a detailed experimental protocol for the proposed HPLC method and a summary of the performance characteristics of each technique.
Comparison of Analytical Methods for Purity Assessment
The choice of an analytical technique for purity determination is dictated by factors such as the physicochemical properties of the analyte, the required sensitivity, resolution, analysis speed, and available instrumentation.[2] The following table summarizes the key performance attributes of HPLC and its alternatives for the analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-High-Performance Liquid Chromatography (UPLC) | Supercritical Fluid Chromatography (SFC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[3] | Separation using columns with sub-2 µm particles at high pressures, enhancing efficiency.[4] | Separation using a supercritical fluid (typically CO₂) as the mobile phase.[5] | Separation of volatile compounds in the gas phase followed by mass-based detection.[6] |
| Typical Analysis Time | 15-30 minutes | < 10 minutes[2] | 2-10 minutes[7] | 10-40 minutes |
| Resolution | Good to excellent; widely accepted for pharmaceutical quality control.[4] | Superior resolution and peak capacity due to smaller particle size.[8] | High resolution, especially for chiral and polar compounds.[9] | Excellent separation for volatile compounds.[10] |
| Sensitivity (LOD/LOQ) | High; suitable for detecting trace impurities. | Higher sensitivity due to sharper, narrower peaks.[1][8] | High, especially when coupled with mass spectrometry (MS).[5] | Very high sensitivity, particularly with selected ion monitoring (SIM).[11] |
| Solvent Consumption | Moderate to high. | Significantly lower per analysis compared to HPLC.[1] | Drastically reduced organic solvent usage ("Green" technique).[12] | Minimal solvent use, mainly for sample preparation. |
| Instrumentation Cost | Moderate | High | High | Moderate to High |
| Key Advantages | Robust, reliable, and widely available; extensive regulatory acceptance.[4] | Increased speed, resolution, and sensitivity; higher sample throughput.[2] | Fast, eco-friendly, and offers orthogonal selectivity to HPLC.[12] | Provides structural information for impurity identification; gold standard for volatile compounds.[6] |
| Limitations | Longer run times and higher solvent consumption compared to UPLC.[2] | Requires specialized high-pressure instrumentation; more susceptible to matrix effects.[4] | Sample solubility in the mobile phase can be a challenge.[7] | Requires analyte to be volatile and thermally stable; potential for thermal degradation.[6][13] |
Experimental Protocols
A detailed methodology is essential for the reproducibility and validation of any analytical method. Below is a proposed protocol for the purity validation of this compound using RP-HPLC.
Proposed RP-HPLC Method for Purity Validation
This method is designed for the quantification of this compound and the detection of potential process-related impurities.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size). Phenyl-hexyl columns can also be considered for alternative selectivity due to potential pi-pi interactions with the aromatic rings of the analyte.[14]
-
Mobile Phase A: 0.1% Formic acid in Water. The acidic modifier helps to ensure consistent protonation of the basic nitrogen atoms in the analyte, leading to better peak shape.[15]
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Elution:
-
0-5 min: 20% B
-
5-20 min: 20% to 80% B
-
20-25 min: 80% B
-
25.1-30 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm (or a wavelength determined by UV scan of the main compound).
-
Injection Volume: 10 µL
2. Preparation of Solutions:
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent. A higher concentration for the sample solution is used to facilitate the detection of trace impurities.
3. Method Validation Parameters (as per ICH Guidelines): [16][17][18]
-
Specificity: Analyze blank (diluent), standard, and sample solutions. Spike the sample with known related substances, if available, to demonstrate separation.
-
Linearity: Prepare a series of standard solutions at different concentrations (e.g., 0.005 to 0.15 mg/mL) and plot the peak area against concentration. A correlation coefficient (r²) of ≥ 0.999 is typically required.
-
Accuracy: Perform recovery studies by spiking the sample matrix with known amounts of the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision:
-
Repeatability: Analyze six replicate injections of the sample solution. The relative standard deviation (RSD) should be ≤ 2.0%.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the linearity curve.[16]
-
Robustness: Intentionally vary chromatographic parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase pH ±0.2) to assess the method's reliability.
Visualizing the Experimental Workflow
A clear understanding of the experimental sequence is crucial for efficient laboratory work. The following diagram illustrates the logical flow of the HPLC purity validation process.
References
- 1. biomedres.us [biomedres.us]
- 2. benchchem.com [benchchem.com]
- 3. labtech.tn [labtech.tn]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. ijrpr.com [ijrpr.com]
- 9. absys-sfc.com [absys-sfc.com]
- 10. measurlabs.com [measurlabs.com]
- 11. GC-MS: gas chromatography-mass spectrometry ✅ [qa-group.com]
- 12. ujps.twistingmemoirs.com [ujps.twistingmemoirs.com]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Scilit [scilit.com]
- 16. actascientific.com [actascientific.com]
- 17. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 18. ijrrjournal.com [ijrrjournal.com]
Pyrazine Derivatives Emerge as Potent Contenders in Antitumor Therapy: A Comparative Analysis
For Immediate Release:
[City, State] – December 23, 2025 – In the relentless pursuit of more effective cancer treatments, pyrazine derivatives are carving out a significant niche, demonstrating potent antitumor activities that rival, and in some cases exceed, established therapeutic agents. This comparative guide synthesizes recent experimental data to offer researchers, scientists, and drug development professionals a detailed overview of the performance of novel pyrazine compounds against existing anticancer drugs, supported by comprehensive experimental protocols and mechanistic insights.
Recent studies have highlighted the efficacy of several classes of pyrazine derivatives, notably[1][2][3]triazolo[4,3-a]pyrazines and chalcone-pyrazine hybrids, in inhibiting the proliferation of various cancer cell lines. These compounds have shown remarkable potency, often acting as kinase inhibitors that target key signaling pathways involved in tumor growth and survival. This guide provides a head-to-head comparison of their in vitro activities with commercially available drugs such as Foretinib and Doxorubicin.
Quantitative Comparison of Antitumor Activity
The in vitro cytotoxic effects of representative pyrazine derivatives against several human cancer cell lines were compared with standard chemotherapeutic agents. The half-maximal inhibitory concentration (IC50), a measure of drug potency, was the primary metric for comparison.
| Compound Class | Specific Derivative Example | Target Cancer Cell Line | IC50 (µM) of Pyrazine Derivative | Existing Drug | IC50 (µM) of Existing Drug |
| [1][2][3]Triazolo[4,3-a]pyrazine | Compound 17l | A549 (Lung Carcinoma) | 0.98 ± 0.08 | Foretinib | 1.12 ± 0.13 |
| MCF-7 (Breast Adenocarcinoma) | 1.05 ± 0.17 | Foretinib | 1.36 ± 0.15 | ||
| HeLa (Cervical Cancer) | 1.28 ± 0.25 | Foretinib | 1.52 ± 0.21 | ||
| Chalcone-Pyrazine Hybrid | Compound 46 | MCF-7 (Breast Adenocarcinoma) | 9.1 | Doxorubicin | 9.2 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative data.
Antiproliferative Activity Assessment (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of the tested compounds on cancer cell lines.
-
Cell Seeding: Cancer cells (A549, MCF-7, or HeLa) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. The plates are then incubated for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: The cells are treated with various concentrations of the pyrazine derivatives or the reference drugs (Foretinib, Doxorubicin) for 72 hours.
-
MTT Addition: 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The culture medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
IC50 Calculation: The IC50 values are calculated from the dose-response curves generated by plotting the percentage of cell viability against the concentration of the compound.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of the compounds on the cell cycle progression of cancer cells.
-
Cell Treatment: A549 cells are seeded in 6-well plates and treated with the test compound at a concentration of 1.0 µM for 72 hours.
-
Cell Harvesting and Fixation: The cells are harvested, washed with PBS, and fixed in 70% ethanol at 4°C overnight.
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined.
Apoptosis Assay using Annexin V-FITC/PI Staining
This assay is performed to investigate the mechanism of cell death induced by the compounds.
-
Cell Treatment: A549 cells are treated with the test compound at various concentrations (e.g., 0.25, 0.50, and 1.00 µM) for 72 hours.
-
Staining: The treated cells are harvested and stained with an Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's instructions.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).
Mechanistic Insights and Signaling Pathways
Many pyrazine derivatives exert their antitumor effects by inhibiting key signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.
Inhibition of c-Met and VEGFR-2 Signaling by[1][2][3]Triazolo[4,3-a]pyrazine Derivatives
The promising[1][2][3]triazolo[4,3-a]pyrazine derivative 17l has been shown to be a potent dual inhibitor of c-Met and VEGFR-2 kinases.[4][5] The inhibition of these receptor tyrosine kinases disrupts downstream signaling cascades, leading to cell cycle arrest and apoptosis.
General Experimental Workflow for In Vitro Antitumor Activity Screening
The following diagram illustrates the typical workflow for evaluating the antitumor potential of novel pyrazine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 5. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis: A Comparative Guide to Phenyl-Substituted Tetrahydropyrrolo[1,2-a]pyrazines and Related Heterocycles
For researchers, scientists, and drug development professionals, a thorough understanding of the spectroscopic characteristics of a molecule is paramount for its identification, purity assessment, and structural elucidation. This guide provides a comparative overview of the spectroscopic analysis of 1-Phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine and a structurally related alternative, 1-benzylpiperazine. Due to the limited availability of published experimental spectroscopic data for this compound, this guide will utilize 1-benzylpiperazine as a reference to illustrate the application and interpretation of key spectroscopic techniques.
Introduction to the Spectroscopic Profile
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed fingerprint of a molecule's structure. For complex heterocyclic systems like this compound, these methods are indispensable for confirming the successful synthesis and for quality control in drug development processes.
Comparative Spectroscopic Data
Table 1: ¹H NMR Spectroscopic Data of 1-Benzylpiperazine
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.20-7.40 | m | 5H | Phenyl-H |
| 3.51 | s | 2H | -CH₂-Ph |
| 2.89 | t | 4H | Piperazine-H (positions 3, 5) |
| 2.44 | t | 4H | Piperazine-H (positions 2, 6) |
| 1.85 | s (broad) | 1H | -NH |
Solvent: CDCl₃. Data sourced from publicly available spectral databases.
Table 2: ¹³C NMR Spectroscopic Data of 1-Benzylpiperazine
| Chemical Shift (ppm) | Assignment |
| 138.1 | Phenyl C (quaternary) |
| 129.2 | Phenyl C-H |
| 128.2 | Phenyl C-H |
| 127.1 | Phenyl C-H |
| 63.8 | -CH₂-Ph |
| 53.2 | Piperazine C (positions 2, 6) |
| 46.1 | Piperazine C (positions 3, 5) |
Solvent: CDCl₃. Data sourced from publicly available spectral databases.
Table 3: IR Spectroscopic Data of 1-Benzylpiperazine
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3280 | Weak, Broad | N-H Stretch |
| 3060, 3025 | Medium | Aromatic C-H Stretch |
| 2940, 2810 | Strong | Aliphatic C-H Stretch |
| 1600, 1495, 1450 | Medium-Strong | Aromatic C=C Stretch |
| 1130 | Strong | C-N Stretch |
| 740, 700 | Strong | Aromatic C-H Bend (out-of-plane) |
Sample preparation: KBr pellet. Data sourced from publicly available spectral databases.
Table 4: Mass Spectrometry Data of 1-Benzylpiperazine [1]
| m/z | Relative Intensity (%) | Assignment |
| 176 | 30 | [M]⁺ (Molecular Ion) |
| 91 | 100 | [C₇H₇]⁺ (Tropylium ion) |
| 85 | 40 | [C₅H₉N]⁺ |
| 56 | 25 | [C₃H₆N]⁺ |
Ionization method: Electron Ionization (EI). Data sourced from publicly available spectral databases.[1]
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer. The sample (5-10 mg) is dissolved in approximately 0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and placed in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm). For ¹H NMR, the spectral width is typically set from -2 to 12 ppm. For ¹³C NMR, the spectral width is typically from 0 to 220 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectra are often obtained using a potassium bromide (KBr) pellet method. A small amount of the solid sample (1-2 mg) is finely ground with approximately 100 mg of dry KBr powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The spectrum is recorded over the range of 4000-400 cm⁻¹. Alternatively, for liquid samples or solutions, a thin film can be prepared between two salt (NaCl or KBr) plates.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is a common technique for volatile and thermally stable compounds. The sample is introduced into the mass spectrometer, often via a direct insertion probe or as the eluent from a gas chromatograph. In the ion source, the sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.
Visualization of the Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a novel compound.
Caption: General workflow for spectroscopic analysis.
Conclusion
This guide has provided a framework for the spectroscopic analysis of this compound and related compounds. While the lack of published data for the primary compound is a notable limitation, the detailed analysis of 1-benzylpiperazine serves as a practical example of how to apply and interpret spectroscopic data for this class of heterocyclic molecules. The provided protocols and workflow diagram offer a solid foundation for researchers undertaking the characterization of novel compounds in drug discovery and development.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of 1-Phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure and compliant laboratory environment. This document provides a comprehensive guide to the proper disposal procedures for 1-Phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine, a compound requiring careful management due to its potential hazards. Adherence to these guidelines is crucial for personnel safety and environmental protection.
Hazard Profile
This compound is classified with the GHS07 pictogram, indicating it is an irritant and harmful.[1] The primary hazards associated with this compound are summarized in the table below.
| Hazard Category | Description |
| Acute Oral Toxicity | Harmful if swallowed (H302).[1][2] |
| Skin Irritation | Causes skin irritation (H315).[2][3] |
| Eye Irritation | Causes serious eye irritation (H319).[2][3] |
| Respiratory Irritation | May cause respiratory irritation (H335).[2][3] |
Due to these potential health risks, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of the solid material should be performed in a well-ventilated area or a fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol
As a specific disposal protocol for this compound is not publicly documented, a formal hazardous waste determination is a mandatory first step to ensure compliance with the Resource Conservation and Recovery Act (RCRA) and local regulations.[4][5]
Step 1: Hazardous Waste Determination
The generator of the waste is responsible for determining if it is a hazardous waste.[4] This process involves:
-
Checking Listed Wastes: Determine if the chemical is explicitly listed as a hazardous waste by the Environmental Protection Agency (EPA) on the P-list (acutely hazardous) or U-list (toxic).[6][7][8] A review of these lists indicates that this compound is not currently on these lists.
-
Evaluating Waste Characteristics: The waste must be evaluated for the four characteristics of hazardous waste:[4][6][9]
-
Ignitability: The compound is a solid, and its flammability characteristics should be reviewed from the Safety Data Sheet (SDS).
-
Corrosivity: Determine if the waste is aqueous and has a pH less than or equal to 2 or greater than or equal to 12.5.[4]
-
Reactivity: Assess if the material is unstable, reacts violently with water, or can generate toxic gases.
-
Toxicity: If the waste is likely to leach toxic chemicals into the groundwater, it may be classified as toxic. This is often determined by the Toxicity Characteristic Leaching Procedure (TCLP).[4]
-
Step 2: Consultation with Environmental Health and Safety (EHS)
It is crucial to consult with your institution's or company's Environmental Health and Safety (EHS) department.[10] They will have the expertise to guide you through the hazardous waste determination process and will be knowledgeable about specific state and local regulations that may apply.[11]
Step 3: Waste Segregation and Collection
-
Treat as Hazardous Waste: In the absence of definitive information and to err on the side of caution, treat all waste containing this compound as hazardous chemical waste.[6][12][13]
-
Solid Waste: Collect any solid waste in a clearly labeled, sealed container. Avoid generating dust.
-
Liquid Waste: If the compound is in a solution, collect it in a compatible, leak-proof container. Do not mix with other incompatible waste streams.[14]
-
Contaminated Materials: Any items contaminated with this chemical, such as gloves, weighing papers, or pipette tips, should also be collected in a designated hazardous waste container.[12]
Step 4: Labeling and Storage
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a list of any other constituents in the waste.[10][15] The date of accumulation should also be clearly marked.
-
Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[14][16] This area should be under the control of laboratory personnel and away from incompatible materials.
Step 5: Final Disposal
-
Arrange for Pickup: Contact your EHS department to arrange for the pickup and disposal of the hazardous waste.[10] They will work with a certified hazardous waste vendor for proper transportation and disposal.
-
Likely Disposal Method: For nitrogen-containing organic compounds of this nature, the most common and environmentally sound disposal method is high-temperature incineration at a licensed facility.[13] This process destroys the organic molecule, converting it primarily to carbon dioxide, water, and nitrogen oxides. Landfilling is generally not a preferred method for organic chemical waste.
-
Documentation: Ensure all necessary paperwork for the waste transfer is completed and retained for your records, adhering to the "cradle-to-grave" responsibility for hazardous waste.[4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 1-phenyl-1H,2H,3H,4H-pyrrolo(1,2-a)pyrazine | C13H14N2 | CID 2770910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. angenechemical.com [angenechemical.com]
- 4. How to Determine and Manage Hazardous Chemical Waste in Your Lab | Lab Manager [labmanager.com]
- 5. uwaterloo.ca [uwaterloo.ca]
- 6. Identification of Hazardous Waste | Office of Clinical and Research Safety [vumc.org]
- 7. Hazardous Waste Determination | PennEHRS [ehrs.upenn.edu]
- 8. epa.gov [epa.gov]
- 9. ehs.ucr.edu [ehs.ucr.edu]
- 10. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 15. benchchem.com [benchchem.com]
- 16. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
Personal protective equipment for handling 1-Phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Essential Safety and Handling Guide for 1-Phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical information for handling this compound (CAS RN: 112758-89-1). Adherence to these procedures is essential to ensure personal safety and maintain a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
The GHS pictogram associated with this compound is GHS07 (Harmful/Irritant).[1] A comprehensive suite of personal protective equipment is mandatory for all personnel handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Required Equipment | Specifications and Best Practices |
| Eye and Face Protection | Safety Goggles or Face Shield | Must be worn at all times. A face shield provides additional protection against splashes.[3] Ensure compliance with EN166 standards. |
| Skin Protection | Disposable Nitrile Gloves | Double-gloving is recommended.[3] Change gloves frequently and immediately if contaminated. Nitrile gloves offer good resistance to bases, oils, and many solvents.[4] |
| Laboratory Coat or Gown | A disposable, long-sleeved gown that closes in the back is required to prevent contamination of personal clothing.[3] | |
| Shoe Covers | Disposable shoe covers should be worn to prevent tracking contaminants out of the laboratory. | |
| Respiratory Protection | N95 Respirator or Higher | A properly fit-tested N95 respirator is the minimum requirement, especially when handling the compound as a powder or when generating aerosols. Use only outdoors or in a well-ventilated area.[1] |
Operational and Handling Plan
1. Engineering Controls:
-
Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5]
2. Procedural Guidance:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare all required equipment and reagents to minimize movement and potential for spills.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood or a ventilated balance enclosure.
-
Dissolving: When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[1] Decontaminate all work surfaces.
Emergency Procedures
-
Eye Contact: Immediately rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]
-
Skin Contact: Take off immediately all contaminated clothing.[1] Rinse skin with plenty of water.[1] If skin irritation persists, seek medical advice.
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[1] If you feel unwell, call a POISON CENTER or doctor.
-
Ingestion: If swallowed, immediately call a POISON CENTER or doctor.[1] Rinse mouth. Do NOT induce vomiting.[1]
Disposal Plan
All disposable PPE and materials contaminated with this compound should be considered hazardous waste.
-
Waste Collection: Collect all contaminated solid waste (e.g., gloves, wipes, vials) in a designated, labeled hazardous waste container.
-
Waste Disposal: Dispose of all hazardous waste through a licensed hazardous waste management company. Adhere to all local, state, and federal regulations for chemical waste disposal.
Workflow for Safe Handling
The following diagram outlines the essential steps for safely handling this compound from preparation to disposal.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
